7-Methyl-1H-indole-5-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWSPFYTYUIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570442 | |
| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-00-4 | |
| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-Methyl-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the 7-methylindole scaffold, followed by regioselective functionalization at the C5 position, and subsequent conversion to the target carboxylic acid. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically approached through a three-stage process. The initial stage focuses on constructing the core 7-methylindole heterocycle. The second, and most critical stage, involves the introduction of a functional group at the C5 position of the indole ring. Due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position, a regioselective strategy is imperative. The final stage involves the conversion of the introduced functional group into the desired carboxylic acid moiety.
A plausible and effective synthetic route is outlined below:
-
Synthesis of 5-Bromo-7-methyl-1H-indole: This intermediate is synthesized from commercially available starting materials.
-
Palladium-Catalyzed Carboxylation: The bromo-substituted indole undergoes a palladium-catalyzed carboxylation reaction to introduce the carboxylic acid group at the C5 position.
This pathway offers a reliable method for the preparation of the target molecule with good overall yield.
Experimental Protocols
Stage 1: Synthesis of 5-Bromo-7-methyl-1H-indole
This stage involves a three-step synthesis starting from 4-bromo-2-methylaniline.
Step 1: Iodination of 4-bromo-2-methylaniline
In a 500mL three-neck flask, 4-bromo-2-methylaniline (15g, 0.08mol) is dissolved in acetonitrile (75mL) with stirring at room temperature. Iodine (21.5g, 0.085mol) is added in portions, maintaining the temperature below 30°C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, an aqueous solution of sodium thiosulfate (7.5mL) and water (110mL) are added, and the mixture is stirred for an additional hour. The reaction progress is monitored by TLC.
Step 2: Sonogashira Coupling
The product from the previous step is subjected to a Sonogashira coupling reaction with a suitable terminal alkyne, for example, trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
Step 3: Cyclization to 5-Bromo-7-methyl-1H-indole
The coupled product undergoes a base-mediated cyclization to form the indole ring. The reaction is typically carried out in a solvent such as toluene with a base like potassium hydroxide at elevated temperatures (e.g., 60°C) for 2 hours. After completion, the reaction mixture is poured into ice water and extracted with an organic solvent (e.g., methyl tert-butyl ether). The organic layer is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield 5-bromo-7-methylindole.[1]
Stage 2: Synthesis of this compound
Step 4: Palladium-Catalyzed Carboxylation of 5-Bromo-7-methyl-1H-indole
In a suitable pressure vessel, 5-bromo-7-methyl-1H-indole is dissolved in a solvent such as dimethylformamide (DMF). A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are added. A base, for example, a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is also added to the mixture. The vessel is then charged with carbon monoxide (CO) gas to a desired pressure. The reaction mixture is heated to a temperature typically ranging from 80 to 120°C and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC.
Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The mixture is then diluted with water and acidified with an acid such as hydrochloric acid (HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that yields are indicative and can vary based on specific reaction conditions and scale.
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1-3 | Synthesis of 5-Bromo-7-methyl-1H-indole | 4-Bromo-2-methylaniline | I₂, Terminal Alkyne, Pd Catalyst, KOH | 5-Bromo-7-methyl-1H-indole | ~80[1] |
| 4 | Palladium-Catalyzed Carboxylation | 5-Bromo-7-methyl-1H-indole | CO, Pd(OAc)₂, dppf, Base | This compound | - |
Yield for the carboxylation step is dependent on the specific catalytic system and conditions employed. Further optimization would be required to establish a reproducible yield.
Alternative Synthetic Strategies
While the halogenation-carboxylation route is a robust approach, other strategies could be explored for the synthesis of this compound.
Friedel-Crafts Acylation followed by Haloform Reaction
An alternative pathway involves the Friedel-Crafts acylation of 7-methylindole to introduce an acetyl group at the C5 position, followed by a haloform reaction to convert the methyl ketone to a carboxylic acid.
-
Synthesis of 7-Methyl-1H-indole: Various methods are available for the synthesis of the starting material, 7-methylindole.[2][3]
-
Friedel-Crafts Acylation: 7-methylindole can be acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4] The regioselectivity of this reaction would need to be carefully controlled to favor acylation at the C5 position.
-
Haloform Reaction: The resulting 5-acetyl-7-methyl-1H-indole can be treated with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) to yield this compound.[5][6][7][8][9]
Conclusion
The synthesis of this compound can be effectively achieved through a pathway involving the initial synthesis of 5-bromo-7-methyl-1H-indole followed by a palladium-catalyzed carboxylation. This technical guide provides detailed experimental considerations and a logical framework for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions, particularly for the carboxylation step, will be crucial for achieving high-yielding and scalable production of this valuable indole derivative. The alternative strategy involving Friedel-Crafts acylation and subsequent haloform reaction presents another potential route, although regioselectivity in the acylation step requires careful investigation.
References
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Haloform reaction - Wikipedia [en.wikipedia.org]
- 6. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Haloform Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-1H-indole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-1H-indole-5-carboxylic acid, with the chemical formula C10H9NO2, is a heterocyclic compound belonging to the indole family.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] Modifications to the indole ring, such as the addition of methyl and carboxylic acid groups, can significantly alter the molecule's physicochemical properties, influencing its solubility, lipophilicity, and potential interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details relevant experimental protocols, and visualizes key workflows.
Physicochemical Properties
Direct experimental data for this compound is limited in publicly accessible literature. The following tables summarize available data for the target compound, alongside predicted values and experimental data for structurally related indole derivatives to provide a comparative profile.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 180624-00-4 | [1] |
| Molecular Formula | C10H9NO2 | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | White solid (typical for indole acids) | [4] |
| Purity | ≥97% (as commercially available) | [1] |
Table 2: Experimental and Predicted Physicochemical Properties
| Property | Value / Predicted Value | Notes | Source |
| Melting Point | Data not available | Carboxylic acids generally have high melting points due to hydrogen bonding.[5] For comparison, Indole-5-carboxylic acid melts at 211-213 °C.[6] | |
| Boiling Point | Data not available | Carboxylic acids often decompose at high temperatures before boiling.[5] | |
| pKa (acid dissociation constant) | ~4-5 (Predicted for -COOH) | This is a typical range for an aromatic carboxylic acid. The indole N-H proton is much less acidic, with a pKa of ~16-17.[4] | |
| logP (Partition Coefficient) | ~2.0-2.5 (Predicted) | For comparison, the predicted logP for a similar compound, Methyl 5-methyl-1H-indole-2-carboxylate, is 2.26.[7] This indicates moderate lipophilicity. | |
| Water Solubility | Low (Predicted) | The parent compound, methyl indole-5-carboxylate, is noted as insoluble in water. The free carboxylic acid is expected to have low solubility in water but should be soluble in organic solvents like ethanol, DMSO, and methanol.[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and property determination of this compound are not widely published. Below are established, general methodologies applicable to this class of compound.
A common method for synthesizing indole carboxylic acids is the Fischer indole synthesis, followed by functional group manipulations.[4][8] A plausible route to this compound could start from a substituted phenylhydrazine and a keto-ester, followed by hydrolysis.
Step 1: Phenylhydrazone Formation
-
Reactants: (2-Methyl-4-carboxyphenyl)hydrazine and a suitable pyruvate ester (e.g., ethyl pyruvate).
-
Procedure: The hydrazine and pyruvate ester are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added. The mixture is stirred at room temperature or gently heated until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting phenylhydrazone may precipitate upon cooling or can be isolated by solvent evaporation and purification.
Step 2: Fischer Indole Synthesis (Cyclization)
-
Reactant: The phenylhydrazone from Step 1.
-
Procedure: The dried phenylhydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a high-boiling solvent.[8] The reaction is heated (e.g., 80-120 °C) for several hours. Progress is monitored by TLC.
Step 3: Saponification (Ester Hydrolysis)
-
Reactant: The indole ester from Step 2.
-
Procedure: The crude ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added. The mixture is heated to reflux for 1-4 hours. After cooling, the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., 1N HCl), causing the carboxylic acid product to precipitate.[9] The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Melting Point Determination (Capillary Method):
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device).
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from which the sample first begins to melt until it becomes completely liquid is recorded as the melting point range.
pKa Determination (Potentiometric Titration):
-
A precisely weighed sample of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point (where half of the carboxylic acid has been neutralized) corresponds to the pKa of the compound.
logP Determination (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water. The two solvents must be pre-saturated with each other.
-
The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
The mixture is centrifuged to ensure complete separation of the layers.
-
The concentration of the compound in both the n-octanol and water layers is determined, typically using UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water: logP = log([Compound]octanol / [Compound]water).
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and a general process for characterizing the compound.
Caption: A plausible synthetic workflow for this compound.
Caption: Workflow for the experimental determination of core physicochemical properties.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 6. Indole-5-carboxylic acid | 1670-81-1 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 7-Methyl-1H-indole-5-carboxylic acid
This technical guide provides a comprehensive overview of 7-Methyl-1H-indole-5-carboxylic acid, including its chemical identity, structure, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Compound Profile
This compound is a heterocyclic building block belonging to the indole carboxylic acid family. The indole scaffold is a prominent feature in many natural products and synthetic therapeutic agents, making its derivatives, such as this compound, valuable starting materials in medicinal chemistry.[1]
| Identifier | Data | Reference |
| IUPAC Name | This compound | |
| CAS Number | 180624-00-4 | [2] |
| Molecular Formula | C10H9NO2 | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Purity | ≥97% | [2] |
Chemical Structure
The structure of this compound consists of a bicyclic indole core, with a methyl group substituted at the 7-position and a carboxylic acid group at the 5-position of the indole ring.
SMILES: CC1=CC=C2C(=C1)C(=CN2)C(=O)O
Synthesis and Experimental Protocols
The synthesis of substituted indole carboxylic acids can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach.[3][4] Below is a representative synthetic workflow and a detailed experimental protocol for a related compound, which illustrates the key chemical transformations that can be adapted for the synthesis of this compound.
Caption: A generalized workflow for the Fischer indole synthesis of indole carboxylic acids.
Experimental Protocol: Adapted from Fischer Indole Synthesis
This protocol describes the general steps involved in a Fischer indole synthesis, which can be optimized for the specific synthesis of this compound by selecting the appropriate starting materials (e.g., (2-methyl-4-carboxyphenyl)hydrazine and a suitable keto-acid or ester followed by hydrolysis).
-
Hydrazone Formation:
-
Dissolve the selected substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the corresponding α-keto acid or ester (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting hydrazone intermediate may precipitate out of the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.
-
-
Cyclization:
-
Add an acid catalyst to the hydrazone mixture. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.
-
Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrate and the catalyst used.
-
Maintain the temperature for several hours until the cyclization is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
-
Purification:
-
Collect the crude solid by filtration and wash with water to remove the acid catalyst.
-
If the synthesis was performed using a keto-ester, the resulting indole ester must be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.
-
The crude indole carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Applications in Research and Drug Development
The indole nucleus is a key structural motif in a vast number of pharmacologically active compounds. The carboxylic acid functional group, in particular, plays a crucial role in the biological activity and pharmacokinetic properties of many drugs.[5] It can act as a hydrogen bond donor and acceptor, and its ability to be ionized at physiological pH can enhance water solubility.[5]
Derivatives of indole carboxylic acids are being investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Certain indole derivatives have shown cytotoxic effects against cancer cell lines.[1] For example, 5-hydroxyindole-3-carboxylic acid derivatives have been studied as potential agents against breast cancer.[1]
-
Antiparasitic Drugs: Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7]
-
Enzyme Inhibitors: Tricyclic indole 2-carboxylic acids have been designed as potent inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancer.[4]
-
Agrochemicals: Indole-3-carboxylic acid derivatives have been developed as potential auxin mimic herbicides by acting as antagonists of the transport inhibitor response 1 (TIR1) auxin receptor.[8]
Caption: The role of this compound as a scaffold in drug discovery.
Quantitative Data
| Compound Structure | Target | Assay | Activity (pEC50) | Reference |
| 5-methyl-1H-indole-2-carboxamide derivative | T. cruzi | Phenotypic Screen | 5.4 - 6.2 | [7] |
| 5-cyclopropyl-1H-indole-2-carboxamide derivative | T. cruzi | Phenotypic Screen | ~6.2 | [7] |
| 7-methyl-1H-indole-2-carboxamide derivative | T. cruzi | Phenotypic Screen | 5.6 | [6] |
Note: The data presented is for related indole-2-carboxamides, not the title compound, and serves to illustrate the biological potential of the indole scaffold in drug discovery.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
The Multifaceted Biological Activities of Substituted Indole-5-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its numerous derivatives, substituted indole-5-carboxylic acids have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity: Targeting Key Cellular Processes
Substituted indole-5-carboxylic acids and their analogs have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with crucial signaling pathways.
A notable area of investigation has been the development of indole derivatives as inhibitors of enzymes implicated in cancer progression, such as cyclooxygenase-2 (COX-2). Certain indole-3-acetic acid derivatives, structurally related to indole-5-carboxylic acids, have shown selective COX-2 inhibition, a key target in inflammation and cancer.[1]
Furthermore, studies have highlighted the role of indole compounds in modulating the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival, proliferation, and angiogenesis in cancer.[2] For instance, Indole-3-carbinol (I3C) and its derivatives have been shown to deregulate these pathways, leading to the inhibition of cancer cell growth.[2]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various substituted indole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-5,6-dicarbonitriles | MAO-A | 0.014 | [3] |
| Indole-5,6-dicarbonitriles | MAO-B | 0.017 | [3] |
| 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | Various | Submicromolar | [4] |
| Indole-linked aryl hetero derivatives | Various | 2 - 11 | [5] |
| Chalcone-indole derivative | Various | 0.22 - 1.80 | [5] |
| Indole-2-carboxamides | MCF-7 | Not specified | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted indole-5-carboxylic acid derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain indole derivatives, leading to reduced cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted indole-5-carboxylic acids have shown promise in this area, with studies demonstrating their activity against a range of bacteria and fungi.
The mechanism of action of these compounds is multifaceted and can involve the disruption of bacterial cell membranes and the inhibition of essential microbial enzymes.[7] For instance, some indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[7]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole conjugates | Candida tropicalis | 2 | [8] |
| Indole-triazole conjugates | Candida albicans | 2 | [8] |
| Indole-triazole conjugates | Gram-negative bacteria | ~250 | [8] |
| Usnic acid derivatives | Staphylococcus aureus | 1.02–50.93 x 10⁻² mmol/mL | [9] |
| Usnic acid derivatives | Pseudomonas aeruginosa | 1.02–50.93 x 10⁻² mmol/mL | [9] |
| Usnic acid derivatives | Escherichia coli | 1.02–50.93 x 10⁻² mmol/mL | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted indole-5-carboxylic acid derivative stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound.
Caption: Workflow for MIC determination.
Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration
Oxidative stress is a key contributor to the pathogenesis of various neurodegenerative diseases. Indole derivatives, including those with a carboxylic acid moiety, have demonstrated neuroprotective properties, primarily attributed to their antioxidant and radical scavenging activities.[12][13]
A crucial mechanism underlying the neuroprotective effects of some natural products is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Experimental Protocol: Thioflavin T Assay for Amyloid Beta Aggregation Inhibition
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils, which are hallmarks of several neurodegenerative diseases, including Alzheimer's disease.[12][15][16]
Materials:
-
Amyloid-beta (Aβ) peptide
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Substituted indole-5-carboxylic acid derivative
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of ThT in the assay buffer.
-
Prepare solutions of the Aβ peptide and the test compound at various concentrations.
-
In the wells of the microplate, mix the Aβ peptide solution, the test compound (or vehicle control), and the ThT working solution.
-
Incubate the plate at 37°C, with intermittent shaking, to promote fibril formation.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.
-
An increase in fluorescence intensity indicates the formation of amyloid fibrils. The inhibitory effect of the test compound is determined by comparing the fluorescence in the presence of the compound to the control.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
The following diagram illustrates the activation of the Nrf2 signaling pathway, a key mechanism for cellular defense against oxidative stress.
Caption: Activation of the Nrf2 antioxidant response pathway.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The ability of substituted indole-5-carboxylic acids to selectively inhibit specific enzymes is a key aspect of their therapeutic potential.
Monoamine Oxidase (MAO) Inhibition: Indole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.[17] This activity is particularly relevant for the treatment of neurodegenerative disorders like Parkinson's disease.
Xanthine Oxidase (XO) Inhibition: Certain indole-5-yl isoxazole-3-carboxylic acids have been designed as novel xanthine oxidase inhibitors, with potency significantly higher than the standard drug allopurinol.[15] XO is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.
Quantitative Data: Enzyme Inhibition
| Compound Class | Enzyme | IC50/Ki | Reference |
| Indole-5-carboxamides | MAO-B | 0.227 nM (IC50) | [17] |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase | 0.13 µM (IC50) | [15] |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 µM (Ki) | [18] |
Experimental Protocols for Enzyme Inhibition Assays
Monoamine Oxidase (MAO) Inhibition Assay: This assay typically involves incubating the MAO enzyme with a substrate (e.g., kynuramine) and the test inhibitor. The formation of the product is then measured, often spectrophotometrically or fluorometrically, to determine the extent of inhibition.[3][18][19][20][21]
Xanthine Oxidase (XO) Inhibition Assay: This assay measures the inhibition of XO-catalyzed oxidation of xanthine to uric acid. The increase in absorbance at ~295 nm due to uric acid formation is monitored spectrophotometrically.[22][23][24][25][26]
Cyclooxygenase (COX) Inhibition Assay: COX activity can be measured by quantifying the production of prostaglandins (e.g., PGE2) from arachidonic acid using methods like ELISA or LC-MS/MS.[27][28][29] Fluorometric kits are also available that measure the peroxidase component of COX activity.[17][30]
Synthesis of Substituted Indole-5-Carboxylic Acids
Several synthetic routes have been developed for the preparation of substituted indole-5-carboxylic acids. A common approach involves the Fischer indole synthesis, which utilizes the reaction of a p-substituted aniline derivative with an appropriate keto-ester.[31][32] For instance, reacting a p-substituted aniline with ethyl α-methyl acetoacetate can yield ethyl 5-substituted indole-2-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acids.[31] Alternative methods, such as those starting from indole-5-carboxylic acid and introducing substituents through reactions like bromination, have also been reported.[33]
Conclusion
Substituted indole-5-carboxylic acids represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents, coupled with their ability to selectively inhibit key enzymes, makes them attractive candidates for further drug discovery and development. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to exploring the therapeutic potential of this important class of molecules. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of novel and more effective therapeutic agents.
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. revistabionatura.com [revistabionatura.com]
- 24. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 25. sciencellonline.com [sciencellonline.com]
- 26. herbmedpharmacol.com [herbmedpharmacol.com]
- 27. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 32. bhu.ac.in [bhu.ac.in]
- 33. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Spectral Data and Synthetic Insights for 7-Methyl-1H-indole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectral Data
The following tables summarize the anticipated spectral data for 7-Methyl-1H-indole-5-carboxylic acid. These predictions are derived from the known spectral properties of similar indole-carboxylic acids and related methylated indoles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Tentative Assignment |
| ~11.0 - 12.0 | br s | COOH |
| ~8.0 - 8.5 | br s | N-H |
| ~7.8 - 8.0 | s | H-4 |
| ~7.2 - 7.4 | s | H-6 |
| ~7.0 - 7.2 | m | H-2 |
| ~6.4 - 6.6 | m | H-3 |
| ~2.4 - 2.6 | s | CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Tentative Assignment |
| ~168 - 172 | C=O (Carboxylic Acid) |
| ~135 - 138 | C-7a |
| ~128 - 132 | C-5 |
| ~125 - 128 | C-3a |
| ~123 - 126 | C-2 |
| ~120 - 123 | C-7 |
| ~118 - 121 | C-4 |
| ~110 - 113 | C-6 |
| ~100 - 103 | C-3 |
| ~16 - 18 | CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3400 | N-H stretch (Indole) |
| 1680 - 1710 | C=O stretch (Carboxylic Acid) |
| 1550 - 1620 | C=C stretch (Aromatic) |
| 1200 - 1300 | C-O stretch (Carboxylic Acid) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular Ion) |
| 158 | [M - OH]⁺ |
| 130 | [M - COOH]⁺ |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, a general synthetic approach can be proposed based on established indole syntheses. One plausible route is the Fischer indole synthesis.
General Synthetic Protocol via Fischer Indole Synthesis
The synthesis would likely proceed in two main steps: the formation of a hydrazone followed by indolization.
Step 1: Hydrazone Formation
-
A solution of 4-carboxyphenylhydrazine hydrochloride would be neutralized with a suitable base (e.g., sodium acetate) in a solvent such as ethanol or acetic acid.
-
To this solution, 2-methyl-4-oxopentanal (or a suitable precursor) would be added.
-
The reaction mixture would be stirred, likely at room temperature or with gentle heating, to facilitate the condensation reaction and formation of the corresponding hydrazone.
-
The product could be isolated by precipitation upon cooling or addition of water, followed by filtration and drying.
Step 2: Fischer Indolization
-
The prepared hydrazone would be treated with a Brønsted or Lewis acid catalyst. Common catalysts for this reaction include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).
-
The reaction would be heated, with the temperature depending on the chosen catalyst, to induce cyclization and the elimination of ammonia.
-
Upon completion, the reaction mixture would be cooled and neutralized, typically by pouring it onto ice and adding a base.
-
The crude this compound would then be extracted with an organic solvent.
-
Purification would likely be achieved through recrystallization or column chromatography.
Mandatory Visualizations
As no specific signaling pathways or detailed experimental workflows for this compound have been identified in the literature, a conceptual diagram of the proposed Fischer indole synthesis is provided below.
Caption: Proposed Fischer Indole Synthesis Workflow.
Conclusion
This technical guide provides a foundational understanding of the spectral properties and a potential synthetic route for this compound. The provided data is predictive and based on the analysis of analogous structures. Experimental validation is necessary to confirm these characteristics. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work with this compound, with the understanding that further empirical studies are required for definitive characterization.
Theoretical Framework for the Analysis of 7-Methyl-1H-indole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic compound belonging to the vast family of indole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While extensive experimental research exists for the broader indole class, specific theoretical studies on this particular derivative are not widely published. This technical guide, therefore, presents a comprehensive theoretical framework for the in-silico investigation of this compound. It outlines established computational methodologies, details hypothetical experimental protocols, and illustrates how theoretical data can be used to predict the molecule's physicochemical properties, spectroscopic signatures, and potential biological activity. This document serves as a roadmap for researchers aiming to conduct computational studies to elucidate the molecule's characteristics and guide future experimental work.
Introduction and Background
The indole ring system is a cornerstone in drug discovery, forming the core of neurotransmitters like serotonin and a wide array of therapeutic agents with applications ranging from anticancer to antiviral and antifungal treatments.[1][2][3] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. This compound combines the indole core with a methyl group at the C7 position and a carboxylic acid at the C5 position. While this specific molecule is commercially available, a deep theoretical understanding of its properties is lacking in the public domain.[4]
Theoretical and computational chemistry provide powerful tools to predict molecular properties, complementing and guiding experimental research.[5] By employing methods like Density Functional Theory (DFT), it is possible to calculate a molecule's optimal geometry, spectroscopic characteristics (IR, NMR), and electronic properties, which in turn can inform its reactivity, stability, and potential interactions with biological targets.[6][7] This guide outlines a robust computational workflow for characterizing this compound.
Physicochemical and Biological Context (Based on Analogs)
Direct experimental data for this compound is sparse. However, data from structurally similar compounds can provide a valuable baseline for theoretical predictions.
Physicochemical Properties of Analogs
Properties such as molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA) are crucial for predicting a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Below is a table of computed properties for a closely related analog, 7-Methyl-1H-indole-2-carboxylic acid, sourced from PubChem.[8] These values serve as a reference for what a theoretical study on the target molecule would aim to calculate.
| Property | Value (for 7-Methyl-1H-indole-2-carboxylic acid) | Significance in Drug Development |
| Molecular Weight | 175.18 g/mol | Influences size and diffusion characteristics. |
| XLogP3 | 2.7 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 2 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding. |
| TPSA | 53.1 Ų | Correlates with drug transport and bioavailability. |
Potential Biological Activity
Indole derivatives are known to exhibit a wide spectrum of biological activities.[1][2] For instance, various substituted indoles act as:
-
Anticancer Agents : By inhibiting tubulin polymerization or acting as kinase inhibitors.[1]
-
Antifungal and Antibacterial Agents : By disrupting microbial cell membranes or other essential processes.[2][3]
-
Anti-inflammatory Agents : Through various mechanisms, including the inhibition of inflammatory enzymes.[9]
A theoretical study can help rationalize these activities by examining the molecule's electronic structure and potential for non-covalent interactions, which are key to receptor binding. A hypothetical signaling pathway, based on the known anticancer activity of some indole derivatives targeting tubulin polymerization, is visualized below.
Core Theoretical Methodologies
The foundation of a theoretical investigation into this compound lies in quantum chemical calculations, primarily using Density Functional Theory (DFT).
Geometric Optimization
The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. DFT functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p) are commonly used for this purpose.[5][10] An implicit solvent model (e.g., SMD or CPCM) is often included to simulate an aqueous environment.[11]
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[12]
-
IR Spectrum Prediction : The calculated vibrational frequencies and their intensities can be used to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations (e.g., O-H stretch, C=O stretch).[6][12]
NMR Spectra Prediction
NMR shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts.[12] These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted spectra are invaluable for confirming the molecular structure and assigning peaks in experimental data.[13]
Electronic and Reactivity Descriptors
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity.
-
HOMO : Represents the ability to donate an electron (nucleophilicity).
-
LUMO : Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap : A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.[7]
Prediction of Physicochemical Properties
Computational methods can provide reliable estimates of key physicochemical properties:
-
pKa : The acidity of the carboxylic acid group can be calculated using thermodynamic cycles or direct methods, which involve computing the Gibbs free energy of both the protonated and deprotonated species in a solvent model.[5][10]
-
logP : The partition coefficient, a measure of lipophilicity, can be estimated using various computational models.
Detailed Computational Protocols
This section provides a hypothetical, step-by-step protocol for conducting a theoretical study on this compound.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Software : Gaussian, Q-Chem, or similar quantum chemistry package.
-
Input Structure : Build the 3D structure of this compound using a molecular editor.
-
Calculation Setup :
-
Execution : Run the calculation.
-
Analysis :
-
Open the output file in a visualization program (e.g., GaussView).
-
Confirm that the optimization converged.
-
Check the frequency results to ensure there are no imaginary frequencies.
-
Record the optimized Cartesian coordinates.
-
Visualize the calculated IR spectrum and record the frequencies and intensities of major peaks (e.g., O-H, N-H, C=O stretches).
-
Protocol 2: NMR Chemical Shift Calculation
-
Input Structure : Use the optimized geometry from Protocol 1.
-
Calculation Setup :
-
Method : DFT, Functional: B3LYP.
-
Basis Set : 6-31G(d).[13]
-
Solvation : IEFPCM or SMD model for water.
-
Keywords : NMR=GIAO.
-
-
Execution : Run the calculation.
-
Analysis :
-
Extract the calculated absolute shielding values for each nucleus.
-
Calculate the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS), which must be computed at the same level of theory.
-
Compile a table of predicted ¹H and ¹³C chemical shifts.
-
Protocol 3: Electronic Properties Analysis
-
Input Structure : Use the optimized geometry from Protocol 1.
-
Calculation Setup : A single-point energy calculation is sufficient.
-
Method : DFT, Functional: B3LYP.
-
Basis Set : 6-311+G(d,p).
-
Keywords : Pop=NBO or Pop=MK to generate charges and orbitals.
-
-
Execution : Run the calculation.
-
Analysis :
-
Visualize the HOMO and LUMO orbitals.
-
Record the energies of the HOMO and LUMO to calculate the energy gap.
-
Generate and visualize the Molecular Electrostatic Potential (MEP) map.
-
Presentation of Theoretical Data
The quantitative results from these theoretical studies should be summarized in clear, structured tables for easy interpretation and comparison with potential experimental data.
Table 1: Predicted Vibrational Frequencies
(Illustrative data based on typical values for indole and carboxylic acid moieties)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3450 | Broad, Strong |
| N-H Stretch (Indole) | ~3380 | Medium |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium |
| C-H Stretch (Methyl) | ~2950 | Medium |
| C=O Stretch (Carboxylic Acid) | ~1720 | Very Strong |
| C=C Stretch (Aromatic) | ~1600-1450 | Medium-Strong |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
(Illustrative data; values would be calculated relative to TMS)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| COOH | ~12.0 | ~170.0 |
| N-H | ~11.5 | - |
| C2-H | ~7.2 | ~125.0 |
| C3-H | ~6.5 | ~102.0 |
| C4-H | ~7.8 | ~122.0 |
| C5 | - | ~128.0 |
| C6-H | ~7.9 | ~120.0 |
| C7-CH₃ | ~2.5 | ~16.0 |
Table 3: Calculated Electronic and Reactivity Descriptors
(Illustrative data)
| Property | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | ~3.5 | Debye |
| pKa (aqueous) | ~4.5 | pKa units |
Conclusion
This guide provides a comprehensive theoretical framework for the detailed computational characterization of this compound. By following the outlined methodologies and protocols, researchers can generate a wealth of in-silico data on the molecule's geometric, spectroscopic, and electronic properties. These theoretical insights are crucial for interpreting experimental findings, understanding structure-activity relationships, and guiding the rational design of new indole derivatives for applications in drug discovery and materials science. The synergy between computational prediction and experimental validation is key to accelerating scientific advancement.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jchemlett.com [jchemlett.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. q-chem.com [q-chem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 7-Methyl-1H-indole-5-carboxylic Acid
Introduction
7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic building block poised for significant applications in drug discovery and medicinal chemistry. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, this molecule offers a unique starting point for the synthesis of novel therapeutics.[1] The indole nucleus is a core component of many natural and synthetic drugs, displaying a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] This technical guide will provide an in-depth overview of the potential research applications of this compound, with a focus on its role as a scaffold for kinase inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Application: A Scaffold for Potent Kinase Inhibitors
The primary and most well-documented application of the this compound scaffold is in the development of highly potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole framework serves as an effective pharmacophore for designing molecules that can compete with ATP for the kinase active site.[4][5]
A prime example of the successful utilization of this scaffold is in the synthesis of GSK2606414 , a first-in-class, orally bioavailable inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[6][7]
PERK Inhibition: A Promising Therapeutic Strategy
PERK is a key sensor protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][2] Chronic ER stress and sustained PERK activation are implicated in various diseases, including cancer and neurodegenerative disorders.[8] By inhibiting PERK, it is possible to disrupt the ability of cancer cells to adapt to stressful tumor microenvironments, ultimately leading to cell death.[4][8]
The derivative of 7-methyl-1H-indole, GSK2606414, has demonstrated exceptional potency against PERK, making it a valuable research tool and a potential therapeutic agent.
Quantitative Data: Inhibitory Activity of a Key Derivative
The following table summarizes the in vitro potency of GSK2606414, a compound synthesized using the 7-methyl-1H-indole scaffold.
| Compound Name | Target Kinase | Assay Type | IC50 (nM) | Selectivity |
| GSK2606414 | PERK (EIF2AK3) | Kinase Inhibition Assay | 0.4 | >1000-fold vs. HRI & PKR |
Data sourced from MedchemExpress, R&D Systems, and Axon Medchem.[4][6][9]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experimental procedures, from the synthesis of a crucial intermediate to the evaluation of biological activity.
Synthesis of 7-Methyl-5-bromo-1H-indole: A Key Intermediate
The synthesis of GSK2606414 utilizes 7-methyl-5-bromo-1H-indole as a key building block, which can be derived from this compound through a series of synthetic steps, including a Hunsdiecker or similar reaction, or built up from precursors. A representative protocol for the synthesis of this vital intermediate is described in patent literature.[10]
Experimental Workflow: Synthesis of 7-Methyl-5-bromo-1H-indole
Caption: Synthetic workflow for a key indole intermediate.
Protocol:
-
Reaction Setup: In a reaction vessel, 2-amino-3-methyl-bromobenzene is dissolved in a suitable solvent.
-
Addition of Reagents: Chloroacetaldehyde is added to the solution, and the mixture is heated.
-
Cyclization: The reaction proceeds to form the indole ring structure.
-
Workup: The reaction mixture is cooled, poured into ice water, and extracted with an organic solvent such as methyl tert-butyl ether.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified using silica gel column chromatography to yield 7-methyl-5-bromo-1H-indole.[10]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
A critical step in the synthesis of many complex indole derivatives, including the pathway to GSK2606414, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the 5-position of the indole ring and another aryl or heteroaryl group.[11][12]
Protocol for a Representative Suzuki Coupling:
-
Reagents: To a reaction vial, add 5-bromo-1H-indole (or its 7-methyl derivative) (1.0 mmol), the desired arylboronic acid (1.5 mmol), a base such as potassium carbonate (K2CO3) (2.0 mmol), and a palladium catalyst like Pd(dppf)Cl2 (1-2 mol%).[11]
-
Solvent: Add a suitable solvent system, such as dimethoxyethane or a mixture of dioxane and water.[11]
-
Reaction Conditions: Seal the vial and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120°C for 2-16 hours, often with microwave irradiation to accelerate the reaction.[13]
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
PERK Kinase Inhibition Assay
To evaluate the inhibitory potential of compounds derived from this compound, a biochemical kinase assay is essential.
Experimental Workflow: PERK Kinase Assay
Caption: Workflow for a radiometric PERK kinase assay.
Protocol:
-
Reaction Buffer: Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20).[14]
-
Enzyme and Compound Pre-incubation: In a 384-well plate, pre-incubate recombinant PERK kinase (e.g., 8 nM final concentration) with various concentrations of the test compound for 30 minutes at room temperature.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate, eIF2α (e.g., 1 µM final concentration), and [γ-33P]ATP (e.g., 1 µM ATP with 1 µCi [γ-33P]ATP).[14]
-
Incubation: Allow the reaction to proceed for 45-90 minutes at room temperature.[14]
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as 75 mM phosphoric acid.[14]
-
Detection: Transfer the reaction mixture to a filter plate, wash extensively to remove unincorporated ATP, and quantify the amount of phosphorylated substrate using a scintillation counter.[14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
The therapeutic potential of this compound derivatives as PERK inhibitors is best understood in the context of the Unfolded Protein Response (UPR) pathway.
The PERK Signaling Pathway
Under ER stress, the chaperone protein BiP (Binding immunoglobulin Protein) dissociates from PERK, leading to PERK's dimerization and autophosphorylation.[1][5] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This has two main consequences: a general attenuation of protein translation, which reduces the load on the ER, and the selective translation of activating transcription factor 4 (ATF4).[15] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP.[15]
Caption: The PERK branch of the Unfolded Protein Response.
Broader Potential and Future Directions
While the development of PERK inhibitors is a prominent application, the this compound scaffold holds promise for targeting other kinases and biological pathways. The indole ring system is a versatile starting point for creating libraries of compounds for high-throughput screening against various targets.[2] Modifications at the carboxylic acid group (position 5), the indole nitrogen (position 1), and other positions on the aromatic ring can lead to derivatives with diverse pharmacological profiles.
Future research could explore the synthesis of this compound derivatives as:
-
Other Kinase Inhibitors: Targeting kinases such as EGFR, SRC, or ERK5, which are implicated in various cancers.[5][16]
-
Antiproliferative Agents: Investigating their cytotoxic effects against a broad panel of cancer cell lines.[8]
-
Antiviral or Antimicrobial Agents: The indole nucleus is present in several antiviral and antimicrobial drugs.[8]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic scaffold for the development of next-generation therapeutics. Its demonstrated utility in the creation of the potent PERK inhibitor GSK2606414 highlights its significant potential in oncology and beyond. By leveraging the synthetic versatility of the indole core, researchers can continue to explore and expand the therapeutic applications of this valuable building block. This guide provides the foundational data, protocols, and conceptual framework to empower scientists and drug development professionals in their pursuit of novel and effective medicines.
References
- 1. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2606414 | PERK Inhibitor | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 14. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unfolded protein response - Wikipedia [en.wikipedia.org]
7-Methyl-1H-indole-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic building block of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including anti-inflammatory agents, antidepressants, and anti-cancer drugs. The presence of both a carboxylic acid handle and a methyl group on the indole ring provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, positioning it as a valuable tool for synthetic and medicinal chemists.
Physicochemical and Spectroscopic Data
While experimental data for this compound is not extensively published, its properties can be reliably predicted based on data from closely related analogues such as indole-5-carboxylic acid and various methylated indole derivatives. The following tables summarize the expected physicochemical and spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa | ~4.5 - 5.0 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5-12.5 (s, 1H, COOH), 11.0-11.5 (s, 1H, NH), 7.8-8.0 (s, 1H, H4), 7.2-7.4 (m, 2H, H2, H6), 6.4-6.6 (t, 1H, H3), 2.4-2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~170 (C=O), ~138 (C7a), ~130 (C5), ~128 (C7), ~125 (C3a), ~122 (C4), ~120 (C6), ~102 (C3), ~100 (C2), ~16 (CH₃) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch) |
| Mass Spectrometry (EI) | m/z (%): 175 (M⁺), 158, 130, 102 |
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established indole syntheses, such as the Fischer, Reissert, or Bartoli indole synthesis. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: Synthesis of Methyl 7-methyl-1H-indole-5-carboxylate via Fischer Indole Synthesis (General Procedure)
This protocol is a general representation and may require optimization for this specific substrate.
-
Preparation of the Phenylhydrazone:
-
To a solution of (4-methoxycarbonyl-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
To this mixture, add a suitable ketoester, such as ethyl pyruvate (1.0 eq), dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of the phenylhydrazone can be monitored by TLC.
-
The product can be isolated by filtration or extraction after removal of the solvent.
-
-
Indolization:
-
The crude phenylhydrazone is dissolved in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and a mineral acid (e.g., H₂SO₄ or HCl).
-
The reaction mixture is heated to 80-100 °C for 2-6 hours.
-
After cooling, the reaction is quenched by pouring it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) should afford the desired methyl 7-methyl-1H-indole-5-carboxylate.
-
-
Hydrolysis to the Carboxylic Acid:
-
The methyl ester is dissolved in a mixture of methanol and water.
-
An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), is added.
-
The mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to a pH of 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Reactivity and Key Transformations
The carboxylic acid functionality of this compound allows for a variety of classical transformations, making it a versatile building block for creating libraries of analogues.
Amide Coupling
The formation of amides is a cornerstone of medicinal chemistry. Standard peptide coupling reagents can be employed to couple this compound with a wide range of amines.
An In-depth Technical Guide on the Thermal Stability and Degradation of 7-Methyl-1H-indole-5-carboxylic Acid
Introduction
7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is crucial for determining appropriate storage conditions, shelf-life, and processing parameters in pharmaceutical development and other applications. This guide provides an overview of the anticipated thermal behavior of this compound based on analogous compounds and outlines the standard methodologies for its assessment.
Predicted Thermal Properties and Degradation Pathway
The thermal stability of organic molecules is influenced by their chemical structure. For this compound, the indole nucleus, the carboxylic acid group, and the methyl substituent will dictate its behavior upon heating.
Analogous Compound Data:
While specific data for this compound is unavailable, data for the parent compound, indole-5-carboxylic acid , and a more complex derivative provide valuable insights.
-
Indole-5-carboxylic acid has a reported melting point of 211-213 °C.
-
A spiropyran derivative incorporating an indole-5-carboxylic acid moiety, 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid, exhibits a melting point of 256–259 °C and a decomposition temperature (Td), corresponding to 5% weight loss, of 249 °C as determined by Thermogravimetric Analysis (TGA).[1]
Based on this, it is reasonable to hypothesize that this compound will exhibit a relatively high melting point and possess good thermal stability, with decomposition likely commencing at temperatures above 200 °C. The primary degradation pathway for aromatic carboxylic acids at elevated temperatures is often decarboxylation.[2]
Predicted Degradation:
The principal thermal degradation mechanism anticipated for this compound is the loss of carbon dioxide from the carboxylic acid group, which would yield 7-methylindole.
Quantitative Thermal Analysis Data (Analogous Compounds)
The following table summarizes the available thermal analysis data for compounds structurally related to this compound.
| Compound Name | Analytical Method | Parameter | Value (°C) | Reference |
| Indole-5-carboxylic acid | Melting Point Determination | Melting Point (mp) | 211-213 | |
| 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid | Melting Point Determination | Melting Point (mp) | 256–259 | [1] |
| 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid | Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) at 5% weight loss | 249 | [1] |
| 1-Methylindole-3-carboxylic acid | Melting Point Determination | Melting Point (mp) with decomposition | 197-200 |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable crucible (e.g., alumina or platinum).[3]
-
Experimental Conditions:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
Equilibrate the sample at a starting temperature of approximately 30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[4]
-
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA thermogram will show the onset of decomposition and the temperature ranges of mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]
Objective: To determine the melting point, heat of fusion, and to detect other thermal events such as phase transitions or the onset of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[5] An empty, sealed aluminum pan should be used as a reference.[6]
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its melting point but below significant decomposition.[6]
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature of the melting peak is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion.[6]
Visualizations
Caption: Workflow for assessing the thermal stability of a compound.
Caption: Predicted thermal degradation via decarboxylation.
Conclusion
While direct experimental data for the thermal stability of this compound is currently lacking, analysis of analogous compounds suggests it is a thermally stable molecule with a melting point likely above 200 °C. The primary degradation pathway is predicted to be decarboxylation. For definitive characterization, it is imperative to conduct Thermogravimetric Analysis and Differential Scanning Calorimetry using the detailed protocols provided in this guide. These studies will furnish the critical data required for the safe and effective use of this compound in research and development.
References
Crystalline structure of 7-Methyl-1H-indole-5-carboxylic acid
An In-depth Technical Guide on the Crystalline Structure of 7-Methyl-1H-indole-5-carboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the anticipated crystalline structure of this compound. In the absence of direct crystallographic data for this specific compound, this document leverages detailed structural information from closely related indole carboxylic acids to predict its crystallographic parameters, hydrogen bonding motifs, and potential for polymorphism. Detailed experimental protocols for the synthesis and crystallization of the title compound are proposed based on established methodologies for analogous structures. This guide serves as a valuable resource for researchers working on the development and characterization of indole-based compounds.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The indole scaffold is present in the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin and the hormone melatonin. The strategic placement of functional groups on the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is an indole derivative with potential applications in drug discovery, where the carboxylic acid moiety can serve as a key interaction point with biological targets or as a handle for further chemical modification.
Understanding the solid-state properties, particularly the crystalline structure, of such compounds is paramount for their development. Crystal structure dictates crucial parameters including solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed analysis of the expected crystalline characteristics of this compound by examining the crystal structures of its analogs.
Predicted Crystalline Structure and Comparative Analysis
While a definitive crystal structure for this compound is not publicly available, an analysis of structurally similar compounds in the Cambridge Structural Database (CSD) allows for a well-informed prediction of its crystallographic properties. The crystal packing of indole carboxylic acids is predominantly governed by hydrogen bonding interactions involving the carboxylic acid group and the indole N-H group.
Common hydrogen bonding motifs observed in indole carboxylic acids include the formation of centrosymmetric dimers via the carboxylic acid groups and the creation of extended chains or sheets through hydrogen bonds between the indole N-H and the carbonyl oxygen of the carboxylic acid[1][2].
For comparative purposes, the crystallographic data for selected indole carboxylic acid derivatives are summarized below.
Crystallographic Data of Analogous Compounds
Table 1: Crystallographic Data for 1-Methyl-1H-indole-6-carboxylic acid [3]
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.3989(3) |
| b (Å) | 11.2007(4) |
| c (Å) | 20.2402(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1677.1(1) |
| Z | 8 |
| Temperature (K) | 120(2) |
Table 2: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid [2]
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| α (°) | 90 |
| β (°) | 91.871(5) |
| γ (°) | 90 |
| Volume (ų) | 903.41(8) |
| Z | 4 |
| Temperature (K) | 295(2) |
Table 3: Crystallographic Data for Indole-3-carboxylic acid [1]
| Parameter | Value |
| Chemical Formula | C₉H₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.956(2) |
| b (Å) | 5.029(1) |
| c (Å) | 12.872(3) |
| α (°) | 90 |
| β (°) | 107.33(3) |
| γ (°) | 90 |
| Volume (ų) | 737.9(3) |
| Z | 4 |
| Temperature (K) | 293 |
Based on these related structures, this compound is expected to crystallize in a monoclinic or orthorhombic space group, with molecules likely forming hydrogen-bonded dimers or chains. The presence of the methyl group at the 7-position may introduce steric effects that influence the overall packing arrangement.
Experimental Protocols
The following sections outline the proposed methodologies for the synthesis and crystallization of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established procedures for other indole-5-carboxylic acids[4]. A common starting material would be a suitably substituted aniline, which can be converted to the indole ring system via a Fischer indole synthesis or other related methods. An alternative approach involves the functionalization of a pre-existing 7-methylindole core.
Materials:
-
7-Methylindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium chlorite (NaClO₂)
-
Resorcinol monomethyl ether
-
Sulfuric acid
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier-Haack Formylation of 7-Methylindole:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
To this solution, add a solution of 7-methylindole in DMF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide.
-
Extract the product, 7-methyl-1H-indole-5-carbaldehyde, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the purified 7-methyl-1H-indole-5-carbaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Add a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate) to the reaction mixture.
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Proposed Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly successful method for indole derivatives[2].
Procedure:
-
Solvent Screening:
-
Test the solubility of the synthesized this compound in a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures with water or hexane).
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
Monitor the vial for the formation of single crystals.
-
-
Vapor Diffusion:
-
Prepare a saturated solution of the compound in a good solvent.
-
Place a small vial containing this solution inside a larger, sealed container that contains a poor solvent (an anti-solvent) in which the compound is insoluble but the good solvent is miscible.
-
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Visualizations
Proposed Synthetic Workflow
Caption: A flowchart illustrating the proposed two-step synthesis of this compound.
Common Hydrogen Bonding Patterns in Indole Carboxylic Acids
Caption: Common hydrogen bonding motifs in the crystal structures of indole carboxylic acids.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the crystalline structure of this compound. By leveraging crystallographic data from analogous compounds, we anticipate that this molecule will exhibit predictable hydrogen bonding patterns, likely forming dimers or extended chain structures. The provided experimental protocols for synthesis and crystallization offer a practical starting point for researchers aiming to produce and characterize this compound. The structural insights and methodologies presented herein are intended to facilitate the further investigation and application of this compound in the fields of medicinal chemistry and materials science. Future experimental work is required to elucidate the definitive crystal structure and explore its potential for polymorphism.
References
- 1. Indole-3-carboxylic acid: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-1H-indole-6-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methyl-1H-indole-5-carboxylic Acid
Introduction
7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. This document provides a detailed experimental protocol for a plausible synthetic route to this target compound, designed for researchers and scientists in organic synthesis and drug discovery. The described methodology is based on established chemical transformations, including a Fischer indole synthesis, which is a reliable method for the formation of the indole ring system.[1]
Synthetic Pathway Overview
The proposed synthesis of this compound commences with the commercially available 3-methyl-4-nitrobenzoic acid. The synthesis involves a three-step sequence:
-
Reduction of the nitro group of the starting material to an amino group.
-
Conversion of the resulting aniline derivative into a hydrazine hydrochloride salt via diazotization followed by reduction.
-
Cyclization of the hydrazine with a pyruvate equivalent under acidic conditions, following the principles of the Fischer indole synthesis, to yield an intermediate ester, which is subsequently hydrolyzed to the final carboxylic acid product.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3-methylbenzoic acid
This procedure outlines the reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid using palladium on carbon as a catalyst.[2]
-
Materials and Reagents:
-
3-Methyl-4-nitrobenzoic acid
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
In a suitable round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen gas (typically to 50 psi or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure.
-
Step 2: Synthesis of (4-Carboxy-2-methylphenyl)hydrazine hydrochloride
This step involves the conversion of the amino group of 4-amino-3-methylbenzoic acid to a hydrazine hydrochloride salt.
-
Materials and Reagents:
-
4-Amino-3-methylbenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Deionized water
-
-
Equipment:
-
Beaker or round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
-
-
Procedure:
-
Suspend 4-amino-3-methylbenzoic acid in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold water and then with diethyl ether.
-
Dry the solid under vacuum to obtain (4-carboxy-2-methylphenyl)hydrazine hydrochloride.
-
Step 3: Synthesis of this compound
This final step is a Fischer indole synthesis followed by ester hydrolysis.
-
Materials and Reagents:
-
(4-Carboxy-2-methylphenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (EtOH)
-
Concentrated Sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
-
Procedure (Fischer Indole Synthesis):
-
Suspend (4-carboxy-2-methylphenyl)hydrazine hydrochloride and ethyl pyruvate in ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.
-
Cool the reaction mixture and slowly add concentrated sulfuric acid or PPA.
-
Heat the mixture to reflux and monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 7-methyl-1H-indole-5-carboxylate.
-
-
Procedure (Hydrolysis):
-
Dissolve the crude ethyl 7-methyl-1H-indole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Data Presentation
Table 1: Reagents and Expected Yields for the Synthesis of this compound.
| Step | Starting Material | Reagents | Product | Theoretical Yield (per mole of starting material) |
| 1 | 3-Methyl-4-nitrobenzoic acid | H₂, Pd/C, MeOH | 4-Amino-3-methylbenzoic acid | ~95% |
| 2 | 4-Amino-3-methylbenzoic acid | NaNO₂, HCl, SnCl₂·2H₂O | (4-Carboxy-2-methylphenyl)hydrazine hydrochloride | ~80% |
| 3 | (4-Carboxy-2-methylphenyl)hydrazine hydrochloride | Ethyl pyruvate, H₂SO₄, NaOH | This compound | ~70% |
Table 2: Physicochemical and Spectroscopic Data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR signals (δ, ppm) | Expected IR signals (cm⁻¹) |
| This compound | C₁₀H₉NO₂ | 175.18 | >200 (decomposes) | 11.0-12.0 (br s, 1H, COOH), 8.0-8.5 (br s, 1H, NH), 7.0-8.0 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃) | 3300-2500 (O-H), 3300 (N-H), 1680 (C=O) |
Visualization of Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 7-Methyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 7-Methyl-1H-indole-5-carboxylic acid, a key intermediate in the development of various therapeutic agents. The synthesis is based on a modified Fischer indole synthesis, a robust and scalable method for the preparation of indole derivatives. These application notes offer a comprehensive guide, including a synthetic scheme, detailed experimental procedures, and recommendations for purification and analysis, to ensure high yield and purity of the final product.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules. Their versatile structure allows for interaction with a multitude of biological targets, making them a cornerstone in drug discovery. Specifically, substituted indole-5-carboxylic acids are recognized as important building blocks for compounds with potential applications in oncology, neurology, and infectious diseases. This compound, with its specific substitution pattern, offers a unique scaffold for the generation of novel chemical entities with potentially enhanced pharmacological profiles. This protocol outlines a reliable method for its synthesis on a large scale, addressing the increasing demand for this intermediate in the pharmaceutical industry.
Synthetic Strategy
The synthesis of this compound is achieved through a multi-step process commencing with the commercially available 4-amino-3-methylbenzoic acid. The key transformation involves a Fischer indole synthesis, which is a reliable and well-established method for constructing the indole ring system. The overall synthetic pathway is depicted below.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydrazinoyl-3-methylbenzoic acid
-
Diazotization:
-
In a reaction vessel equipped with a mechanical stirrer and a cooling system, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate vessel, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The resulting precipitate, 4-hydrazinoyl-3-methylbenzoic acid hydrochloride, is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
-
Step 2: Synthesis of this compound
-
Condensation and Cyclization:
-
In a reaction flask, suspend the 4-hydrazinoyl-3-methylbenzoic acid hydrochloride (1.0 eq) and pyruvic acid (1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, the intermediate hydrazone is formed in situ, which then undergoes acid-catalyzed cyclization to form the indole ring.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If necessary, the solution can be concentrated to induce further precipitation.
-
Collect the solid product by filtration.
-
-
Purification:
-
Wash the crude product with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Dry the purified this compound under vacuum to a constant weight.
-
Data Presentation
| Parameter | Starting Material | Intermediate | Final Product |
| Compound Name | 4-Amino-3-methylbenzoic acid | 4-Hydrazinoyl-3-methylbenzoic acid | This compound |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₀N₂O₂ | C₁₀H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 166.17 g/mol | 175.18 g/mol |
| Typical Yield | N/A | 80-90% | 60-75% (from intermediate) |
| Purity (by HPLC) | >98% | >95% | >98% |
| Appearance | Off-white to light brown solid | White to pale yellow solid | Light yellow to beige solid |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Application Notes and Protocols for 7-Methyl-1H-indole-5-carboxylic acid in Drug Discovery
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with a wide range of pharmacological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Indole derivatives have been successfully developed as anti-cancer, antimicrobial, antiviral, and anti-inflammatory drugs. This document provides detailed application notes and protocols for the use of a specific indole derivative, 7-Methyl-1H-indole-5-carboxylic acid, in drug discovery, with a primary focus on its application in the development of novel cancer immunotherapies.
Application Notes
Primary Application: A Building Block for ENPP1 Inhibitors in Cancer Immunotherapy
This compound has been identified as a valuable molecular fragment, or "tail," in the structure-aided design of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1]
The Role of ENPP1 in the cGAMP-STING Pathway
The cyclic GMP-AMP (cGAMP)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular stress, including that induced by cancer cells.[2] Upon activation by cGAMP, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. These signaling molecules are crucial for mounting an effective anti-tumor immune response.
However, the enzyme ENPP1, which is present on the cell surface and in the extracellular space, can hydrolyze cGAMP, thereby attenuating the STING-mediated anti-cancer immune response.[2][3] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response. Therefore, small-molecule inhibitors of ENPP1 are being investigated as promising cancer immunotherapy agents.[2]
This compound as a "Tail" Moiety
In the development of ENPP1 inhibitors, a modular design approach is often employed, combining a "head" group that binds to the enzyme's active site (often containing a zinc-binding motif like a phosphonate), a central "core" scaffold, and a "tail" group that occupies a distal pocket. This compound has proven to be an effective "tail" moiety in this context. Its indole ring can form favorable interactions within the binding site, and the methyl and carboxylic acid groups provide points for further chemical modification and influence the overall physicochemical properties of the inhibitor. The carboxylic acid group is typically converted to an amide during the synthesis of the final inhibitor.
Potential Applications in Other Therapeutic Areas
While the most specific data for this compound is in the context of ENPP1 inhibition, derivatives of methyl-1H-indole-carboxylic acids have shown promise in other areas of drug discovery:
-
Anti-parasitic Agents: Derivatives of 5-methyl-1H-indole-2-carboxylic acid have been investigated as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[4]
-
Anti-cancer Agents (Mcl-1 Inhibition): Tricyclic indole-2-carboxylic acid derivatives have been developed as potent inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that is overexpressed in many cancers.[5]
-
Anti-bacterial Agents: Indole-based inhibitors have been synthesized to target bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production, which can enhance the efficacy of antibiotics.[6]
-
Xanthine Oxidase Inhibition: 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed as novel inhibitors of xanthine oxidase, a key enzyme in the production of uric acid, for the potential treatment of gout and hyperuricemia.[7]
These examples highlight the versatility of the methyl-indole-carboxylic acid scaffold in medicinal chemistry.
Data Presentation
Table 1: Quantitative Data for ENPP1 Inhibitors Incorporating the this compound Moiety
| Compound ID (Derived from) | Head Group | Core Scaffold | Tail Moiety (Amide of) | Ki (nM) |
| Hybrid Inhibitor Example | Phosphonate | Piperidine | This compound | < 2[2] |
Note: The specific structures of the hybrid inhibitors are complex. This table represents the components of highly potent inhibitors as described in the source literature.[1][2]
Table 2: Biological Activity of Related Methyl-Indole-Carboxylic Acid Derivatives
| Compound Class | Specific Isomer | Target | Biological Activity | Reference |
| Indole-2-carboxamides | 5-Methyl-1H-indole-2-carboxylic acid | Trypanosoma cruzi | pEC50 up to 6.2 | [4][8] |
| Tricyclic Indoles | 6-Methyl-2,3-dihydro-[1][2]oxazino[2,3,4-hi]indole-5-carboxylic acid | Mcl-1 | Ki in the nanomolar range | [5] |
| Indole-Thioureas | Methyl-1H-indole-5-carboxylate | Tyrosinase | IC50 values in the micromolar range | [9] |
| 5-Hydroxyindole-3-carboxylic Acids | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | MCF-7 breast cancer cells | EC50 < 10 µM | [10] |
Experimental Protocols
Protocol 1: General Synthesis of an ENPP1 Inhibitor via Amide Coupling
This protocol describes a general method for coupling this compound with a core scaffold bearing an amine functional group.
Materials:
-
This compound
-
Amine-functionalized core scaffold (e.g., a piperidine derivative)
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the amide coupling reagent (1.1 equivalents) and the organic base (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized core scaffold (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.
Protocol 2: ENPP1 Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of a compound against ENPP1 using cGAMP as a substrate.[1]
Materials:
-
Recombinant human ENPP1
-
2',3'-cGAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, KCl, CaCl2, MgCl2)
-
Test compound (inhibitor) dissolved in DMSO
-
Quench solution (e.g., EDTA in water)
-
LC-MS/MS system for product detection
Procedure:
-
Prepare a solution of ENPP1 in the assay buffer to a final concentration of approximately 3 nM.
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add the ENPP1 solution to wells containing the diluted test compound or DMSO (for control).
-
Incubate the enzyme and inhibitor solution for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding cGAMP to a final concentration of approximately 5 µM.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 15-30 minutes).
-
Stop the reaction by adding the quench solution.
-
Analyze the reaction mixture by LC-MS/MS to quantify the amount of product (e.g., AMP and GMP) formed.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 or Ki value by fitting the dose-response data to an appropriate equation.
Mandatory Visualization
Caption: The cGAMP-STING signaling pathway and the role of ENPP1 inhibitors.
Caption: General workflow for the synthesis of ENPP1 inhibitors.
Caption: Experimental workflow for the ENPP1 inhibition assay.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 7-Methyl-1H-indole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 7-Methyl-1H-indole-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies for indole derivatives and can be adapted for the synthesis of a variety of analogs.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs.[1][2] Their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, makes them "privileged structures" in drug discovery.[1][2] Specifically, derivatives of indole-5-carboxylic acid have been explored for various therapeutic applications, including as antiproliferative agents and antivirals.[3][4][5][6] The presence of a methyl group at the 7-position can influence the molecule's electronic properties and steric interactions, potentially leading to enhanced biological activity and selectivity.
This document provides detailed protocols for the synthesis of this compound derivatives, summarizes their biological activities with quantitative data, and illustrates relevant biological pathways.
I. Synthesis of this compound Derivatives
A common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[2][7] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The following protocol describes a potential synthetic route to this compound.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
4-Hydrazinobenzoic acid
-
Propionaldehyde
-
Polyphosphoric acid (PPA) or other acidic catalyst (e.g., H₂SO₄, ZnCl₂)
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of the Hydrazone:
-
In a round-bottom flask, dissolve 4-Hydrazinobenzoic acid (1 equivalent) in ethanol.
-
Add propionaldehyde (1.1 equivalents) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 1-2 hours or until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
The resulting hydrazone may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to obtain the crude hydrazone.
-
-
Indolization (Cyclization):
-
Place the crude hydrazone in a flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
II. Quantitative Data: Biological Activities of Indole Carboxylic Acid Derivatives
Indole carboxylic acid derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data for related compounds.
Table 1: Antiproliferative Activity of Indole-6-carboxylic Acid Derivatives [3]
| Compound | Target | IC₅₀ (µg/mL) | Cell Line |
| 3b | EGFR | Not specified | A549, HUVEC |
| 6e | VEGFR-2 | Not specified | A549, HUVEC |
| Unnamed | - | 45.5 | A549 |
| Unnamed | - | 76.3 | HUVEC |
Table 2: Anti-Trypanosoma cruzi Activity of 1H-Indole-2-carboxamides [8]
| Compound | pEC₅₀ |
| 1 (methyl at 5') | > 5.4 |
| 2 (methyl at 5') | > 5.4 |
| 3 (cyclopropyl at 5') | > 6.2 |
| 4 (cyclopropyl at 5') | > 6.2 |
| 37 (ethyl at 5') | 6.9 |
| 39 (cyclopropyl at 5') | 6.2 |
Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives [4]
| Compound | IC₅₀ (µM) |
| 3 | Not specified (potent) |
| 20a | 0.13 |
Table 4: Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives against MCF-7 Breast Cancer Cells [5]
| Compound | EC₅₀ (µM) |
| 5a | < 10 |
| 5d (4-methoxy) | 4.7 |
| 5l | < 10 |
III. Visualizations: Workflows and Pathways
Synthetic and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Generalized workflow for synthesis and biological evaluation.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many indole derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial in cancer cell signaling.
Caption: Inhibition of RTK signaling by indole derivatives.
IV. Conclusion
The synthesis of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The Fischer indole synthesis offers a reliable method for accessing the core indole structure, which can be further functionalized to explore structure-activity relationships. The quantitative data from related indole derivatives highlight their potential as potent inhibitors of various biological targets. The provided protocols and workflows serve as a foundational guide for researchers in the synthesis and evaluation of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Methyl-1H-indole-5-carboxylic acid
Introduction
7-Methyl-1H-indole-5-carboxylic acid is a small molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including biological fluids and reaction mixtures, is crucial for pharmacokinetic studies, process optimization, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a supplementary UV-Vis Spectrophotometric method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in-vitro samples.
1.1. Experimental Protocol
1.1.1. Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Extraction: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering matrix components.[1][2][3]
-
SPE Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., plasma with internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LLE Protocol:
-
To 1 mL of sample, add 3 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
1.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 270 nm), determined by UV scan of the analyte.[5]
-
Run Time: 10 minutes.
1.2. Data Presentation
Table 1: Representative Quantitative Data for HPLC-UV Method
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: This data is representative and should be validated for specific applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates.[6]
2.1. Experimental Protocol
2.1.1. Sample Preparation
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a common and effective preparation method.[2][3]
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
2.1.2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of a standard solution).
-
Internal Standard: Precursor ion > Product ion.
-
2.2. Data Presentation
Table 2: Representative Quantitative Data for LC-MS/MS Method
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Note: This data is representative and should be validated for specific applications.
UV-Vis Spectrophotometry
This method is a simple and rapid technique suitable for the quantification of pure this compound in a non-absorbing solvent.
3.1. Experimental Protocol
3.1.1. Sample Preparation
-
Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
3.1.2. Measurement
-
Record the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Indole derivatives typically show absorbance maxima in this range.[8][9]
-
Measure the absorbance of the standard solutions and the unknown sample at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
3.2. Data Presentation
Table 3: Representative Quantitative Data for UV-Vis Spectrophotometry
| Parameter | Value |
| λmax | ~270-290 nm (predicted)[5] |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
Note: This method is less selective and may be affected by impurities that absorb at the same wavelength.
Visualizations
References
- 1. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 2. Small Molecule HPLC [sigmaaldrich.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for the Purification of 7-Methyl-1H-indole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-Methyl-1H-indole-5-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug discovery. The purity of such compounds is critical for accurate biological evaluation and subsequent development. This document outlines a detailed protocol for the purification of this compound from a crude reaction mixture, employing a two-step process of column chromatography followed by recrystallization.
Due to the presence of a polar carboxylic acid group, the purification of indole derivatives like this compound can be challenging. Common issues include poor solubility in non-polar organic solvents and strong interactions with silica gel, which can lead to peak tailing during chromatography.[1][2] This protocol is designed to address these challenges and yield a final product of high purity.
Experimental Protocols
This protocol is divided into two main stages: initial purification by flash column chromatography and final purification by recrystallization.
Part 1: Purification by Flash Column Chromatography
This step aims to remove the bulk of impurities from the crude product. Given the polar nature of the target compound, a normal-phase silica gel chromatography approach with a polar mobile phase is recommended.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH mixture).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate using a solvent system such as 95:5 DCM:MeOH with a few drops of acetic acid to improve spot shape.
-
Visualize the spots under a UV lamp. The presence of multiple spots indicates impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the chromatography column with the silica gel slurry.
-
Equilibrate the column by running a mobile phase of lower polarity than the elution solvent (e.g., 100% hexanes, followed by a gradient to the starting elution conditions).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like a DCM/MeOH mixture.[1]
-
In a separate flask, add a small amount of silica gel.
-
Add the dissolved crude product to the silica gel and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry loading method.[1]
-
Carefully add the dry-loaded sample to the top of the packed column.[1]
-
-
Elution:
-
Begin elution with a mobile phase of low polarity (e.g., 100% DCM or an ethyl acetate/hexanes mixture).[1]
-
Gradually increase the polarity of the mobile phase. A common gradient for indole carboxylic acids is from 0% to 5% methanol in dichloromethane.[3]
-
To mitigate peak tailing caused by the acidic nature of the carboxylic acid interacting with the silica gel, a small amount of an acidic modifier (e.g., 0.5% acetic acid) or a basic modifier like triethylamine (TEA) can be added to the mobile phase.[1][2]
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Pooling:
-
Spot each fraction onto a TLC plate and develop it using the same solvent system as in the initial analysis.
-
Visualize the TLC plates under a UV lamp. Indole derivatives are typically UV-active and will appear as dark spots.[2]
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the partially purified product.
-
Part 2: Purification by Recrystallization
This final step is designed to achieve high purity of the target compound.
Materials and Equipment:
-
Partially purified this compound
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole carboxylic acids, polar solvents like ethanol or methanol are often suitable.[4]
-
Test the solubility of a small amount of the partially purified product in various solvents to determine the best one or a suitable solvent mixture.
-
-
Dissolution:
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point is indicative of high purity.
-
Analyze the final product by techniques such as NMR, HPLC, or LC-MS to confirm its identity and purity.
-
Data Presentation
Table 1: Summary of Purification Parameters and Expected Results
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | N/A |
| Mobile Phase | Gradient of 0-5% MeOH in DCM | Ethanol or Methanol |
| Expected Yield | >80% (step yield) | >90% (step yield) |
| Expected Purity | >95% | >99% |
| Physical Appearance | Off-white to light yellow solid | White crystalline solid |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Hypothetical signaling pathway for an indole carboxylic acid derivative.
References
Application Notes and Protocols for 7-Methyl-1H-indole-5-carboxylic acid
Disclaimer: The following handling, storage, and safety information is based on best practices for handling chemical compounds and data from structurally similar indole carboxylic acid derivatives. A specific Safety Data Sheet (SDS) for 7-Methyl-1H-indole-5-carboxylic acid was not available at the time of this writing. Researchers should always perform a thorough risk assessment before handling any chemical and consult the supplier's specific documentation if available.
Introduction
This compound is a member of the indole carboxylic acid family, a class of compounds with significant interest in pharmaceutical and biological research. Proper handling and storage are crucial to ensure the compound's integrity, maximize its shelf-life, and protect the health and safety of laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and stability assessment of this compound.
Material Properties and Safety Data
Due to the lack of specific data for this compound, the following table summarizes key safety and physical property data from closely related indole carboxylic acid derivatives. This information should be used as a guideline for risk assessment and experimental planning.
| Property | Indole-5-carboxylic acid methyl ester | 1-Methyl-1H-indole-5-carboxylic acid | Indole-3-carboxylic acid |
| Appearance | Solid[1] | - | Light beige crystalline powder |
| Melting Point | 126-128°C[1] | - | - |
| Storage Temperature | -20°C[1] | Store in a dry, cool and well-ventilated place[2] | 2-8°C |
| Incompatibilities | - | Strong oxidizing agents, Strong bases, Amines, Strong reducing agents[2] | - |
| Hazardous Decomposition | Carbon Oxides, Nitrogen Oxides (NOx)[1] | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | - |
Handling Procedures
3.1 Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved N100 (US) or P3 (EN 143) particulate respirator is recommended.[1]
3.2 Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder or preparing solutions.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
3.3 Handling Protocol
-
Preparation: Designate a specific area for handling the compound. Ensure the work surface is clean and uncluttered.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If solubility is an issue, sonication may be recommended. For example, Indole-3-carboxylic acid is soluble in DMSO.
-
Spill Management: In case of a spill, avoid breathing dust. Wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Do not let the product enter drains.[1]
-
Decontamination: Clean the work area and any contaminated equipment thoroughly after handling.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
-
Container: Keep the compound in a tightly closed container.[2]
-
Atmosphere: Store in a dry and well-ventilated place.[2] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Based on data for analogous compounds, storage at -20°C is recommended for long-term stability, especially for solid powders.[3] For short-term storage, a cool and dry location away from heat sources is acceptable.
-
Light: Protect from light, as indole derivatives can be light-sensitive.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]
Experimental Protocols
5.1 Protocol for Assessing Chemical Stability
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
-
Objective: To determine the degradation profile of the compound under stress conditions of temperature, humidity, and light.
-
Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Vials (amber and clear)
-
Oven, humidity chamber, and photostability chamber
-
HPLC system with a suitable column (e.g., C18)
-
-
Methodology:
-
Sample Preparation: Prepare multiple accurately weighed samples of the compound in both clear and amber vials. Prepare a stock solution in a suitable solvent for HPLC analysis.
-
Initial Analysis (T=0): Analyze the stock solution using a validated HPLC method to determine the initial purity and retention time of the parent compound.
-
Stress Conditions:
-
Thermal Stress: Place samples in an oven at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity Stress: Place samples in a humidity chamber (e.g., 25°C/75% RH).
-
Photostability: Expose samples in clear vials to a controlled light source (as per ICH Q1B guidelines). Keep control samples in amber vials under the same temperature conditions.
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 24h, 48h, 1 week, 1 month).
-
Analysis: Dissolve the stressed solid samples in the initial solvent and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 sample. Calculate the percentage of remaining parent compound and identify any major degradation products.
-
Visualizations
References
Application Notes and Protocols: Derivatization of 7-Methyl-1H-indole-5-carboxylic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved drugs. The indole nucleus is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Specifically, derivatives of indole-5-carboxylic acid have demonstrated significant potential in drug discovery, exhibiting activities such as anticancer, antimicrobial, and enzyme inhibition. This document provides detailed application notes and protocols for the derivatization of 7-Methyl-1H-indole-5-carboxylic acid, a promising starting material for generating diverse chemical libraries for biological screening. The primary derivatization strategy focuses on the versatile and widely applicable amide coupling reaction at the 5-carboxylic acid position.
Derivatization Strategy: Amide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the straightforward linkage of a carboxylic acid with a diverse array of primary and secondary amines. This strategy enables the systematic exploration of the chemical space around the this compound core, facilitating structure-activity relationship (SAR) studies. The general scheme involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
Biological Relevance of Indole-5-Carboxamide Derivatives
Derivatives of indole-5-carboxamides have shown potent inhibitory activity against several key biological targets implicated in various diseases. These include:
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters like dopamine.[1] MAO-B inhibitors are used in the treatment of Parkinson's disease.[1]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment.
The derivatization of this compound allows for the generation of novel compounds that can be screened against these and other relevant biological targets.
Data Presentation: Biological Activity of Indole-5-Carboxamide Analogs
The following tables summarize the biological activities of various indole-5-carboxamide derivatives, demonstrating the potential of this chemical class. While these examples do not specifically feature the 7-methyl substitution, they highlight the potent activities that can be achieved through derivatization of the indole-5-carboxylic acid scaffold.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition
| Compound | Structure | hMAO-B IC₅₀ (nM) | Selectivity vs. hMAO-A |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Indole-5-carboxamide core with a 3,4-dichlorophenyl substituent on the amide nitrogen. | 0.227 | >5700-fold |
Data sourced from a study on indazole- and indole-5-carboxamides as MAO-B inhibitors.[1]
Table 2: EGFR and CDK2 Inhibition
| Compound ID | 5-substituent on Indole | Amide Moiety | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| 5i | -Cl | N-(4-methoxyphenethyl) | 97 | 46 |
| 5j | -F | N-(4-methoxyphenethyl) | 85 | 33 |
Data adapted from a study on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. While the core is an indole-2-carboxamide, the data illustrates the potential for potent dual inhibition within the broader indole carboxamide class.
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound with a representative amine.
Protocol 1: Amide Coupling using HATU
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous Lithium Chloride (LiCl) solution
-
5% aqueous Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Protocol 2: Amide Coupling using EDC/NHS
Materials:
-
This compound
-
Desired primary or secondary amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or DMF
-
5% aqueous Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes to form the active ester.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Mandatory Visualizations
References
Application Notes and Protocols: 7-Methyl-1H-indole-5-carboxylic acid as a Fluorescent Probe
Disclaimer: Extensive literature searches did not yield specific data on the use of 7-Methyl-1H-indole-5-carboxylic acid as a fluorescent probe. The following application notes and protocols are hypothetical and based on the known properties of analogous indole derivatives. These protocols are intended to serve as a template for the investigation of its potential as a fluorescent probe.
Introduction
Indole and its derivatives are a well-established class of fluorophores utilized in the development of fluorescent probes for biological and chemical sensing.[1][2] The indole scaffold's inherent fluorescence is sensitive to the molecular environment, making it a suitable candidate for probes designed to detect changes in polarity, viscosity, pH, and for the specific detection of ions and biomolecules.[1][3] this compound possesses the core indole structure with a carboxylic acid moiety, suggesting its potential as a pH-sensitive fluorescent probe. The protonation state of the carboxylic acid group can influence the electronic properties of the indole ring, potentially leading to changes in fluorescence intensity or spectral shifts.
This document outlines a hypothetical application of this compound as a fluorescent probe for pH measurement and provides protocols for its characterization and use.
Hypothetical Photophysical Properties
The following table summarizes the projected photophysical properties of this compound based on data from similar indole-based fluorophores. These values require experimental verification.
| Property | Hypothetical Value |
| Excitation Maximum (λex) | ~280 - 310 nm |
| Emission Maximum (λem) | ~340 - 360 nm |
| Quantum Yield (ΦF) | 0.1 - 0.3 in aqueous buffer |
| Molar Extinction Coefficient (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ |
| Stokes Shift | ~40 - 60 nm |
Applications
pH Sensing in Aqueous Solutions
The carboxylic acid group of this compound is expected to have a pKa in the physiological range. The protonation and deprotonation of this group can alter the fluorescence of the indole ring, allowing for ratiometric or intensity-based pH measurements.
Labeling of Biomolecules
The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form an active ester, which can then be used to covalently label primary amines on proteins, peptides, and other biomolecules. This would allow the use of this compound as a fluorescent tag.
Experimental Protocols
Protocol 1: Characterization of pH-Dependent Fluorescence
This protocol describes the steps to determine the pH-dependent fluorescence properties of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
-
Spectrofluorometer
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: For each pH value to be tested, prepare a 10 µM working solution of the probe by diluting the stock solution in the corresponding aqueous buffer. Ensure the final concentration of DMSO is less than 1%.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to record the emission spectrum from 320 nm to 500 nm, with an excitation wavelength of 290 nm.
-
Measure the fluorescence emission spectrum for each working solution at different pH values.
-
Record the fluorescence intensity at the emission maximum for each pH.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Determine the pKa by fitting the data to the Henderson-Hasselbalch equation.
-
Hypothetical pH Titration Data
| pH | Relative Fluorescence Intensity (a.u.) |
| 2.0 | 100 |
| 3.0 | 95 |
| 4.0 | 80 |
| 5.0 | 55 |
| 6.0 | 30 |
| 7.0 | 15 |
| 8.0 | 10 |
| 9.0 | 10 |
| 10.0 | 10 |
Protocol 2: Covalent Labeling of a Protein
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Add a 1.5-fold molar excess of both EDC and NHS to the solution.
-
Incubate at room temperature for 1 hour to form the NHS-ester.
-
-
Protein Labeling:
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Add the activated probe solution to the protein solution at a 10 to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm labeling by measuring the absorbance and fluorescence of the purified protein conjugate.
-
Visualizations
Caption: Workflow for pH-dependent fluorescence characterization.
Caption: Hypothetical use in monitoring cellular pH.
References
Application Notes and Protocols: Synthesis of Radiolabeled 7-Methyl-1H-indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of radiolabeled 7-Methyl-1H-indole-5-carboxylic acid, a crucial building block for the development of novel radiotracers used in pharmaceutical research. The synthesis involves a multi-step sequence, beginning with the preparation of 7-methylindole, followed by bromination to yield 5-bromo-7-methylindole. Subsequent carboxylation via a Grignard reaction, followed by the introduction of a carbon-14 radiolabel using [¹⁴C]CO₂, affords the desired radiolabeled product. This protocol includes detailed experimental procedures, data presentation in tabular format, and a workflow diagram to ensure reproducibility.
Introduction
Radiolabeled compounds are indispensable tools in drug discovery and development, enabling the study of absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The ability to introduce a radiolabel, such as carbon-14, into this scaffold allows for quantitative analysis of the compound's fate in biological systems. This application note details a robust method for the synthesis of [¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Fischer Indole Synthesis | 2,3-dimethylaniline | 7-Methylindole | 75-85 |
| 2 | Bromination | 7-Methylindole | 5-Bromo-7-methylindole | 80-90 |
| 3 | Grignard Reaction and Carboxylation | 5-Bromo-7-methylindole | This compound | 60-70 |
| 4 | Radiolabeling with [¹⁴C]CO₂ | 5-Bromo-7-methylindole | [¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid | 50-60 |
Table 2: Characterization Data of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Analytical Data (¹H NMR, MS) |
| 7-Methylindole | C₉H₉N | 131.17 | White to off-white solid | 81-83 | ¹H NMR (CDCl₃): δ 8.05 (s, 1H), 7.50 (d, 1H), 7.05 (d, 1H), 6.95 (t, 1H), 6.50 (m, 1H), 2.50 (s, 3H). MS (EI): m/z 131 [M]⁺. |
| 5-Bromo-7-methylindole | C₉H₈BrN | 210.07 | Light yellow solid | 98-100 | ¹H NMR (CDCl₃): δ 8.10 (s, 1H), 7.65 (s, 1H), 7.20 (s, 1H), 6.45 (m, 1H), 2.45 (s, 3H). MS (EI): m/z 209/211 [M]⁺. |
| This compound | C₁₀H₉NO₂ | 175.18 | White to pale yellow solid | 210-212 | ¹H NMR (DMSO-d₆): δ 12.2 (s, 1H), 11.2 (s, 1H), 8.10 (s, 1H), 7.60 (s, 1H), 7.30 (t, 1H), 6.45 (m, 1H), 2.40 (s, 3H). MS (ESI): m/z 174 [M-H]⁻. |
| [¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid | C₉[¹⁴C]H₉NO₂ | ~177.18 | White to pale yellow solid | 210-212 | Radiochemical Purity: >98% (by HPLC). Specific Activity: >50 mCi/mmol. |
Experimental Protocols
Step 1: Synthesis of 7-Methylindole
This procedure is adapted from the Fischer indole synthesis.
Materials:
-
2,3-dimethylaniline
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a stirred solution of 2,3-dimethylaniline (1.0 eq) in toluene, add pyruvic acid (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 120 °C for 1 hour.
-
Cool the reaction mixture to 80 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl acetate gradient) to afford 7-methylindole.
Step 2: Synthesis of 5-Bromo-7-methylindole
Materials:
-
7-Methylindole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve 7-methylindole (1.0 eq) in DMF at 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl acetate gradient) to yield 5-bromo-7-methylindole.
Step 3: Synthesis of this compound (Unlabeled)
This protocol is based on the Grignard reaction of the corresponding aryl bromide with carbon dioxide.
Materials:
-
5-Bromo-7-methylindole
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 5-bromo-7-methylindole (1.0 eq) in anhydrous THF dropwise to the activated magnesium turnings. The reaction may require gentle heating to initiate.
-
Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
-
Carefully add crushed dry ice (excess) to the Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to give this compound.
Step 4: Synthesis of [¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid
This is a late-stage radiolabeling protocol using [¹⁴C]CO₂. All work with radioactive materials must be conducted in a designated and properly shielded radiochemistry laboratory by trained personnel.
Materials:
-
5-Bromo-7-methylindole
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
[¹⁴C]Carbon dioxide (gas or generated from Ba[¹⁴C]O₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC system for purification and analysis
Procedure:
-
Prepare the Grignard reagent of 5-bromo-7-methylindole in anhydrous THF as described in Step 3.
-
Connect the reaction flask to a vacuum line equipped with a manifold for introducing [¹⁴C]CO₂.
-
Cool the Grignard solution to -78 °C.
-
Introduce a known amount of [¹⁴C]CO₂ gas into the reaction flask. The [¹⁴C]CO₂ can be generated by adding a strong acid (e.g., concentrated sulfuric acid) to Ba[¹⁴C]O₃ in a separate, connected flask.
-
Allow the reaction to proceed at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with 1 M HCl.
-
Work up the reaction mixture as described in Step 3.
-
Purify the crude product using preparative HPLC to obtain [¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid with high radiochemical purity.
-
Determine the specific activity of the final product using a calibrated radiation detector and by measuring the mass of the compound.
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for radiolabeled this compound.
Conclusion
The described methodology provides a reliable and reproducible pathway for the synthesis of radiolabeled this compound. The use of a late-stage radiolabeling strategy is efficient and minimizes the handling of radioactive materials throughout the synthetic sequence. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the production of this important radiotracer for preclinical studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1H-indole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Methyl-1H-indole-5-carboxylic acid synthesis.
Overall Synthesis Workflow
The synthesis of this compound can be effectively achieved via the Fischer indole synthesis. This process involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization. A plausible route starts from 4-amino-3-methylbenzoic acid.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield?
A1: The crucial step is the Fischer indole synthesis cyclization. The yield of this step is highly dependent on the choice of acid catalyst, reaction temperature, and the purity of the starting 4-hydrazino-3-methylbenzoic acid. The electronic nature of the substituents on the phenylhydrazine ring can also influence the reaction; electron-donating groups tend to speed up the reaction, while electron-withdrawing groups can hinder it.
Q2: Which acid catalysts are most effective for this synthesis?
A2: A range of Brønsted and Lewis acids can be used.[1] Commonly employed catalysts include:
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA).[1]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1] The optimal catalyst is substrate-dependent and may require empirical optimization. A good starting point is often refluxing in a solvent like acetic acid or using PPA.
Q3: Can I use a one-pot method for this synthesis?
A3: While a one-pot synthesis from the corresponding aniline is theoretically possible, a stepwise approach with isolation and purification of the intermediate 4-hydrazino-3-methylbenzoic acid is highly recommended. This allows for better control over the reaction conditions for the critical cyclization step and often leads to higher purity of the final product.
Q4: My reaction is not proceeding to completion. What could be the issue?
A4: Incomplete conversion can be due to several factors:
-
Insufficiently strong acid catalyst: Consider switching to a stronger acid like PPA or increasing the catalyst loading.
-
Low reaction temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently. Ensure the reaction is being heated adequately.
-
Poor quality of starting materials: Impurities in the phenylhydrazine or ketone/aldehyde can inhibit the reaction.
-
Electron-withdrawing groups: The carboxylic acid group on the phenylhydrazine is electron-withdrawing and can slow down the reaction. More forcing conditions (higher temperature, stronger acid) may be necessary.
Q5: How can I best purify the final product?
A5: Purification of this compound typically involves the following steps:
-
Aqueous workup: After the reaction, the mixture is often quenched with water. The acidic nature of the product allows for purification through acid-base extraction. Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid can be effective.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.
-
Column chromatography: If significant impurities remain, silica gel column chromatography may be necessary. A polar eluent system, often containing a small amount of acetic acid to improve the peak shape of the carboxylic acid, will likely be required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of indole product | - Inactive catalyst- Reaction temperature too low- Impure starting materials- Strong electron-withdrawing effect of the carboxylic acid group | - Use a freshly opened or purified acid catalyst.- Increase the reaction temperature, potentially to reflux.- Ensure the purity of the 4-hydrazino-3-methylbenzoic acid and the ketone/aldehyde.- Consider using a stronger acid catalyst like polyphosphoric acid (PPA). |
| Formation of multiple products (observed by TLC) | - Competing side reactions- Isomer formation- Decomposition of starting materials or product | - Optimize the reaction temperature and time to minimize byproduct formation.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive.- Use a milder acid catalyst or lower the reaction temperature. |
| Difficulty in isolating the product | - Product is soluble in the reaction mixture- Emulsion formation during workup | - After quenching the reaction, adjust the pH of the aqueous solution to below the pKa of the carboxylic acid (typically pH 2-3) to ensure precipitation.- If an emulsion forms during extraction, add brine to help break it.- Consider a different workup procedure, such as evaporation of the solvent followed by trituration with a non-polar solvent. |
| Product is dark and tarry | - High reaction temperature leading to decomposition- Strong acid causing polymerization | - Reduce the reaction temperature.- Use a milder catalyst or a shorter reaction time.- Consider performing the reaction in a higher boiling point solvent to allow for better temperature control. |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Yield Range |
| Catalyst | Acetic Acid | p-Toluenesulfonic acid | Polyphosphoric acid | |
| Solvent | Acetic Acid | Toluene | None | |
| Temperature | Reflux | Reflux | 100-150 °C | |
| Reaction Time | 2-6 hours | 4-12 hours | 1-3 hours | 40-75% |
Note: These are representative conditions based on general Fischer indole syntheses and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazino-3-methylbenzoic acid
-
Diazotization: Dissolve 4-amino-3-methylbenzoic acid in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite or tin(II) chloride in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
The resulting phenylhydrazine derivative may precipitate. If not, carefully acidify the solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Fischer Indole Synthesis of this compound
-
Combine 4-hydrazino-3-methylbenzoic acid and a slight excess of pyruvic acid in a round-bottom flask.
-
Add the chosen acid catalyst (e.g., polyphosphoric acid, or a solution of p-toluenesulfonic acid in a suitable solvent like toluene).
-
Heat the mixture with stirring to the desired temperature (e.g., 100-150 °C for PPA, or reflux for a solvent-based system) and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Workup: Carefully quench the reaction by adding the mixture to ice water.
-
Adjust the pH of the aqueous solution with a base (e.g., NaOH) to dissolve the carboxylic acid product.
-
Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Visualizations
Fischer Indole Synthesis Mechanism
References
Technical Support Center: Synthesis of 7-Methyl-1H-indole-5-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-Methyl-1H-indole-5-carboxylic acid, targeting common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most prevalent and versatile method for constructing the indole core is the Fischer Indole Synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][3] For the target molecule, this typically involves reacting a suitably substituted phenylhydrazine (e.g., (4-carboxy-2-methylphenyl)hydrazine) with a ketone or aldehyde, such as pyruvic acid, under acidic conditions and often at elevated temperatures.[2][3]
Q2: My final product shows low purity. What are the most likely impurities?
A2: Impurities can arise from various stages of the synthesis, including precursor synthesis, the main cyclization reaction, and final work-up steps. Common side products include starting materials, incompletely reacted intermediates, and isomers. Specific impurities may include unreacted substituted phenylhydrazine, residual dicarboxylic acid from an incomplete decarboxylation step, or the corresponding ethyl ester from incomplete hydrolysis.
Q3: The yield of my Fischer Indole Synthesis is consistently low (under 50%). What are the potential causes?
A3: Low yields in the Fischer Indole Synthesis are a known issue, with some preparations reporting yields in the 40-50% range due to the formation of undesired byproducts.[4] Key factors influencing yield include:
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical.[1] Sub-optimal conditions can lead to degradation of starting materials or intermediates.
-
Temperature: The reaction often requires high temperatures, which can promote side reactions or decomposition.[2]
-
Purity of Starting Materials: Impurities in the initial arylhydrazine or carbonyl compound can inhibit the reaction or lead to difficult-to-remove side products.
-
Atmosphere: Some intermediates may be sensitive to oxidation; conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve yields.
Q4: I observe an unexpected mass peak corresponding to the loss of 44 Da (CO₂). What does this indicate?
A4: A mass peak corresponding to a loss of 44 Da suggests unintended decarboxylation. While the goal is to form the 5-carboxylic acid, harsh thermal or acidic conditions used during the reaction or work-up can sometimes lead to the loss of the desired carboxyl group, forming 7-methyl-1H-indole as a byproduct.
Troubleshooting Guide
Problem 1: Presence of Isomeric or Structurally Related By-products
During the Fischer Indole Synthesis, side reactions can lead to the formation of various impurities. The harsh acidic conditions and high temperatures can promote unintended molecular rearrangements or secondary reactions.
Potential Side Products & Identification
| Side Product/Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 7-Methyl-1H-indole | C₉H₉N | 131.17 | Unintended decarboxylation of the target molecule under harsh acidic or thermal conditions. |
| 7-Methyl-1H-indole-2,5-dicarboxylic acid | C₁₁H₉NO₄ | 219.19 | Incomplete decarboxylation of a dicarboxylic acid intermediate, which is a common precursor route.[2][5] |
| Ethyl 7-methyl-1H-indole-5-carboxylate | C₁₂H₁₃NO₂ | 203.24 | Incomplete hydrolysis if the synthesis proceeds through an ester intermediate. |
| (4-Carboxy-2-methylphenyl)hydrazine | C₈H₁₀N₂O₂ | 166.18 | Unreacted starting material from the Fischer indole cyclization. |
| 7-Methyl-5-nitro-1H-indole | C₉H₈N₂O₂ | 176.17 | Incomplete reduction if the synthesis route involves a nitro-indole precursor.[6][7] |
| 7-Methyl-5-amino-1H-indole | C₉H₁₀N₂ | 146.19 | Incomplete conversion of the amino group to the hydrazine, or a byproduct of the reduction of a nitro group.[6][7] |
| Hydroxylamine derivatives | Varies | Varies | A common byproduct during the reduction of aromatic nitro compounds to form the corresponding amine/hydrazine precursor.[6] |
Troubleshooting Workflow The following diagram outlines a logical workflow for identifying and mitigating the source of impurities during synthesis.
Caption: Troubleshooting workflow for synthesis purification.
Key Experimental Protocols
Protocol 1: Fischer Indole Synthesis
This generalized protocol outlines the key steps for the synthesis of an indole-carboxylic acid via the Fischer method.[1][2]
Materials:
-
(4-Carboxy-2-methylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)[2]
-
Ethanol
-
Sodium hydroxide (for work-up)
-
Hydrochloric acid (for work-up)
Procedure:
-
Hydrazone Formation: Dissolve (4-carboxy-2-methylphenyl)hydrazine hydrochloride in a suitable solvent like ethanol. Add pyruvic acid to the solution. The mixture is typically stirred at room temperature or with gentle heating until the hydrazone intermediate precipitates.
-
Filtration: Filter the resulting solid hydrazone and wash with cold ethanol to remove unreacted starting materials.
-
Cyclization: Add the dried hydrazone portion-wise to pre-heated polyphosphoric acid (PPA) at a temperature typically between 100-180°C. The exact temperature is critical and must be optimized.[5]
-
Reaction Monitoring: Stir the mixture vigorously under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice.
-
Work-up: Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the crude product. The pH should be carefully adjusted to ensure the carboxylic acid is in its desired salt or free-acid form for extraction.
-
Purification: Filter the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
The following diagram illustrates the core reaction pathway and where side reactions can occur.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in indole-5-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of indole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and helpful visualizations to guide you through your synthesis.
Troubleshooting Guide: Low Yield in Indole-5-Carboxylic Acid Synthesis
Low yields can arise from a variety of factors, from reagent quality to reaction conditions. This guide will walk you through common problems and their solutions for the two primary synthetic routes to indole-5-carboxylic acid: the Fischer Indole Synthesis and the Reissert Indole Synthesis.
General Troubleshooting Workflow
Before diving into method-specific issues, consider this general workflow for troubleshooting low yields.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles.[1][2] For indole-5-carboxylic acid, this typically involves the reaction of 4-carboxyphenylhydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization under acidic conditions.[3]
Fischer Indole Synthesis Troubleshooting Q&A
Q1: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the common causes?
A1: Low to no product formation in a Fischer indole synthesis can be attributed to several factors:
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Poor Quality of Phenylhydrazine: Phenylhydrazines can degrade over time. It is crucial to use freshly purified or high-purity starting material. Consider using the hydrochloride salt, which is often more stable.
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[1][2] If the reaction is not proceeding, a stronger acid might be needed. Conversely, if decomposition is observed, a milder acid like acetic acid should be considered.
-
Unstable Hydrazone Intermediate: The intermediate hydrazone may be unstable under the reaction conditions. You can try forming the hydrazone in situ under milder conditions before introducing the cyclization catalyst.
-
Decomposition of the Starting Material or Product: The indole product itself can be sensitive to strong acids and high temperatures, leading to degradation.[5]
Q2: I am observing the formation of multiple products and impurities. How can I improve the selectivity?
A2: The formation of byproducts is a common issue. Here's how to address it:
-
Aldol Condensation: The ketone or aldehyde starting material can undergo self-condensation.[1] This can be minimized by optimizing the reaction temperature and time.
-
Oxidative Side Reactions: Indoles are susceptible to oxidation, which can result in colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5]
-
Friedel-Crafts Type Products: Unwanted side reactions can occur, consuming starting material and reducing the yield of the desired indole.[1]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity is a known challenge with unsymmetrical ketones.[2] The choice of acid catalyst and its concentration can significantly influence the product ratio.[5] Weaker acids often favor the kinetic product, while stronger acids can lead to the thermodynamic product.[5] Steric hindrance on either the ketone or the phenylhydrazine can also direct the cyclization.
Data Presentation: Fischer Indole Synthesis Catalyst Comparison
| Acid Catalyst | Typical Concentration | Reported Observations |
| Zinc Chloride (ZnCl₂) | 1-2 equivalents | Commonly used Lewis acid, can require high temperatures.[1][2] |
| Polyphosphoric Acid (PPA) | Solvent/Reagent | Strong dehydrating agent, effective but can lead to charring.[1] |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | Strong Brønsted acid, effective but can cause side reactions.[1][2] |
| Acetic Acid (AcOH) | Solvent/Catalyst | Milder option, may require longer reaction times or higher temperatures. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Solid, easy to handle Brønsted acid.[1] |
Reissert Indole Synthesis
The Reissert indole synthesis provides an alternative route, particularly for indole-2-carboxylic acids, which can then be adapted for the 5-carboxy variant.[6] A common starting material for indole-5-carboxylic acid would be a derivative of 4-methyl-3-nitrobenzoic acid.
Reissert Indole Synthesis Troubleshooting Q&A
Q1: The initial condensation reaction in my Reissert synthesis is not proceeding well. What could be the issue?
A1: The initial step is a condensation reaction.[6] Success depends on:
-
Base Strength: A strong base is required. Potassium ethoxide is generally more effective than sodium ethoxide.[6]
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.
Q2: The reductive cyclization step is giving a low yield. How can I optimize this?
A2: The choice of reducing agent is critical for the reductive cyclization of the nitro group.[7] Common options include:
-
Zinc in Acetic Acid: A classic and effective method.[6]
-
Ferrous Sulfate and Ammonia: A milder alternative.[7]
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) can be very effective, but the conditions need to be carefully controlled to avoid over-reduction.
Q3: I am having trouble with the final decarboxylation step (if applicable). Any advice?
A3: If your synthesis route produces an indole-2,5-dicarboxylic acid intermediate, a final decarboxylation at the 2-position is needed. This is typically achieved by heating the compound above its melting point. If this is not effective, consider alternative methods such as copper-catalyzed decarboxylation.
Data Presentation: Reducing Agents for Reissert Synthesis
| Reducing Agent | Typical Conditions | Notes |
| Zinc / Acetic Acid | Room temperature to gentle heating | A common and reliable method.[6] |
| Ferrous Sulfate / Ammonia | Aqueous solution, heating | A milder option that can be useful for sensitive substrates.[7] |
| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Another effective reducing agent for nitro groups. |
| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized hydrogen, various solvents | Highly efficient but requires specialized equipment. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Indole-5-Carboxylic Acid
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-carboxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting materials are consumed.
-
-
Cyclization:
-
To the hydrazone mixture, add the chosen acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst) for 2-4 hours, monitoring by TLC.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Adjust the pH to ~3-4 with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude indole-5-carboxylic acid by recrystallization from an appropriate solvent (e.g., ethanol/water).
-
Protocol 2: Reissert Indole Synthesis of an Indole-5-Carboxylic Acid Precursor
This protocol outlines the synthesis of an indole-2-carboxylic acid derivative that can be a precursor to indole-5-carboxylic acid.
-
Condensation:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of potassium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add 4-methyl-3-nitrotoluene (1 equivalent) dropwise.
-
After stirring for 15 minutes, add diethyl oxalate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up of Condensation:
-
Quench the reaction with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reductive Cyclization:
-
Dissolve the crude product in glacial acetic acid.
-
Add zinc dust (3-5 equivalents) portion-wise, controlling the exotherm with an ice bath.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture through celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting indole-2-carboxylic acid derivative by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Reaction scheme for the Fischer Indole Synthesis of Indole-5-carboxylic acid.
Caption: Reaction scheme for the Reissert Synthesis leading to an Indole-5-carboxylic acid precursor.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my crude indole-5-carboxylic acid?
A1: The primary method for purifying indole-5-carboxylic acid is recrystallization. A mixture of ethanol and water is often a good starting point. If recrystallization is insufficient, column chromatography on silica gel can be employed. A mobile phase of ethyl acetate and hexanes, with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking, is a common choice.
Q2: My final product is colored, but I expect a white solid. What is the cause of the color?
A2: Color in the final product is often due to trace impurities formed from the oxidation of the indole ring.[5] Ensure that the reaction and work-up are performed under an inert atmosphere if possible. The colored impurities can sometimes be removed by treating a solution of the product with activated carbon before recrystallization.
Q3: Can I use a different carbonyl compound in the Fischer indole synthesis?
A3: Yes, other α-keto acids or esters can be used, which may alter the substituent at the 2-position of the indole. The choice of carbonyl compound can also influence the reaction's success and yield.
Q4: What is a typical yield for the synthesis of indole-5-carboxylic acid?
A4: Yields can vary significantly depending on the chosen route, scale, and optimization. Generally, yields for multi-step syntheses like these can range from 30% to 70% in laboratory settings. It is important to consult the literature for specific examples that are most similar to your reaction.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids and bases used in these syntheses are corrosive. The use of an inert atmosphere for certain steps is recommended to prevent the formation of potentially hazardous byproducts and to improve yield. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
References
- 1. testbook.com [testbook.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 7-Methyl-1H-indole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-1H-indole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in the synthesis of this compound, primarily focusing on the widely used Leimgruber-Batcho and Fischer indole synthesis methods.
Leimgruber-Batcho Synthesis Troubleshooting
Q1: The yield of the initial enamine formation from 4-methyl-3-nitrotoluene is low. What are the potential causes and solutions?
Low yields in the enamine formation step are often due to incomplete reaction or side reactions. Here are some troubleshooting steps:
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Purity of Reagents: Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine are of high purity and freshly opened or properly stored to prevent degradation.
-
Reaction Time and Temperature: The reaction may require optimization of time and temperature. Consider increasing the reaction time or temperature while monitoring the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: The reductive cyclization of the enamine intermediate is inefficient, leading to a low yield of 7-methyl-1H-indole. How can this be improved?
Inefficient reductive cyclization can be a significant bottleneck. Consider the following optimizations:
-
Catalyst Activity: The activity of the catalyst is crucial for catalytic hydrogenation. Use a fresh and active catalyst such as Raney nickel or palladium on carbon (Pd/C).[1]
-
Hydrogen Source: If using catalytic hydrogenation, optimize the hydrogen pressure. For chemical reductions, such as with sodium dithionite, ensure it is added portion-wise to control the reaction's exothermicity.[1]
-
Alternative Reducing Agents: Several other reducing agents can be effective, including borane complexes in the presence of trifluoroacetic acid or metal-acid combinations like zinc dust in phosphoric acid.[1] Iron in acetic acid is also a commonly used reducing agent.[2]
Q3: I am isolating the enamine intermediate instead of the final indole product. What is going wrong?
This indicates that the cyclization step has not proceeded to completion. The enamine intermediate is often a colored compound and can be identified by NMR and mass spectrometry.[3] To drive the reaction to completion, refer to the solutions provided in Q2 for improving the efficiency of the reductive cyclization.
Q4: During the synthesis of a substituted indole, I observe the formation of a 7-carboxamidoindole side product. How can this be avoided?
This side reaction can occur during catalytic hydrogenation, especially when carried out in benzene. It arises from the intramolecular addition of a hydroxylamine intermediate to a nitrile group. To avoid this, consider changing the solvent to tetrahydrofuran (THF).[4]
Fischer Indole Synthesis Troubleshooting
Q5: My Fischer indole synthesis is giving a low yield. What are the common reasons for this?
The Fischer indole synthesis is known to be sensitive to various reaction parameters.[1] Key factors to consider include:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions. It is recommended to use freshly distilled or recrystallized starting materials.[1]
-
Choice and Concentration of Acid Catalyst: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][5][6] The optimal catalyst will depend on the specific substrates, and screening different acids may be necessary. Polyphosphoric acid (PPA) is often an effective choice.[1]
-
Reaction Temperature and Time: Elevated temperatures are often required; however, excessively high temperatures or long reaction times can cause decomposition of the reactants and products.[1] Monitoring the reaction by TLC is crucial to determine the optimal duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
Q6: The Fischer indole synthesis is failing completely for my substituted substrates. What could be the issue?
Certain substitution patterns can cause the Fischer indole synthesis to fail. Electron-donating substituents on the carbonyl compound can stabilize intermediates that lead to dissociation rather than the desired[7][7]-sigmatropic rearrangement.[8][9] For example, efforts to synthesize 3-aminoindoles or N-(indol-3-yl)amides via the Fischer method often proceed poorly with protic acids, although Lewis acids like ZnCl₂ may improve yields.[8]
Q7: How can I purify the crude this compound?
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a highly effective purification method.[1]
-
Column Chromatography: Purification of the crude product can be achieved using silica gel column chromatography with a suitable solvent gradient.[8]
-
Acid-Base Extraction: Due to the weakly acidic N-H proton and the carboxylic acid group, acid-base extraction can be employed to separate the product from non-acidic or non-basic impurities. Care should be taken as some indoles can be sensitive to strong acids or bases.[1]
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of Methyl 7-methyl-1H-indole-5-carboxylate (Hypothetical)
This protocol is a hypothetical adaptation based on the general principles of the Leimgruber-Batcho synthesis.
Step 1: Enamine Formation
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In a round-bottom flask, dissolve methyl 4-methyl-3-nitrobenzoate (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) and pyrrolidine (0.1 equivalents).
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Heat the mixture at 110-120 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.
Step 2: Reductive Cyclization
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Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (5-10 mol%).
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Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi until the uptake of hydrogen ceases.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain crude methyl 7-methyl-1H-indole-5-carboxylate.
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Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
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Dissolve the purified methyl ester in a mixture of methanol and water.
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Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
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Stir the mixture at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Fischer Indole Synthesis of Methyl 7-methyl-1H-indole-5-carboxylate (Hypothetical)
This is a hypothetical protocol based on the general Fischer indole synthesis. The required starting material would be the hydrazone derived from methyl 4-amino-2-methylbenzoate.
Step 1: Hydrazone Formation
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Prepare the corresponding hydrazine from methyl 4-amino-2-methylbenzoate via diazotization followed by reduction.
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In a round-bottom flask, dissolve the hydrazine (1 equivalent) and a suitable ketone or aldehyde with a two-carbon chain (e.g., pyruvic acid or its ester, followed by decarboxylation) in ethanol.
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Add a few drops of glacial acetic acid and heat the mixture at reflux for 1-2 hours.
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Cool the reaction mixture to precipitate the hydrazone.
Step 2: Indolization
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Add the crude hydrazone to a flask containing an acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.
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Heat the mixture at an elevated temperature (e.g., 80-150 °C), monitoring the reaction by TLC.
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Upon completion, pour the reaction mixture into ice water and neutralize with a base.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Step 3: Hydrolysis
Follow the hydrolysis procedure described in Protocol 1, Step 3.
Data Presentation
Since specific quantitative data for the optimization of this compound synthesis was not found in the provided search results, the following tables are presented as templates. Researchers can use these to record their experimental data for systematic optimization.
Table 1: Optimization of Enamine Formation in Leimgruber-Batcho Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 110 | 4 | |
| 2 | DMF | 120 | 4 | |
| 3 | DMF | 120 | 6 | |
| 4 | Toluene | 110 | 6 |
Table 2: Optimization of Reductive Cyclization in Leimgruber-Batcho Synthesis
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, 10% Pd/C | EtOH | 25 | 12 | |
| 2 | H₂, Raney Ni | EtOH | 25 | 12 | |
| 3 | Fe/AcOH | EtOH | 80 | 4 | |
| 4 | Na₂S₂O₄ | EtOH/H₂O | 80 | 2 |
Table 3: Optimization of Fischer Indole Synthesis
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | EtOH | 80 | 4 | |
| 2 | PPA | - | 100 | 2 | |
| 3 | ZnCl₂ | Toluene | 110 | 6 | |
| 4 | p-TsOH | Toluene | 110 | 6 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 8. journalijar.com [journalijar.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 7-Methyl-1H-indole-5-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Methyl-1H-indole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low yield after recrystallization. | - The chosen solvent system is not optimal, and the compound remains partially dissolved at low temperatures.- The compound is precipitating out with impurities.- Loss of material during transfer steps. | - Screen a variety of solvent systems (see Table 1 for suggestions).- Try a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane).- Ensure the solution is fully saturated at high temperature and cooled slowly.- Wash the filtered crystals with a small amount of cold solvent. |
| PUR-002 | Product is an oil or fails to crystallize. | - Presence of impurities that inhibit crystal lattice formation.- The concentration of the compound in the solvent is too high or too low.- Rapid cooling of the solution. | - Attempt to "crash out" the product by adding a non-polar solvent (e.g., hexane) to a solution in a polar solvent (e.g., ethyl acetate).- Use seed crystals from a previous successful crystallization.- Purify the crude material by column chromatography before recrystallization. |
| PUR-003 | Co-elution of impurities during column chromatography. | - The polarity of the eluent is too high, causing all components to move too quickly.- The stationary phase (e.g., silica gel) is not suitable for the separation.- The column is overloaded with the crude product. | - Use a less polar eluent system and perform a gradient elution (see Table 2 for suggestions).[1][2]- Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.[2]- Consider using reverse-phase chromatography.[2][3]- Reduce the amount of material loaded onto the column. |
| PUR-004 | Streaking or tailing of the compound spot on TLC. | - The compound is interacting too strongly with the stationary phase (silica gel).- The compound is acidic, and the silica gel has acidic sites. | - Add a small percentage of acetic acid or formic acid to the mobile phase to improve the spot shape.[2]- Use a different stationary phase, such as alumina or a bonded-phase plate. |
| PUR-005 | The purified compound shows residual starting materials. | - Incomplete reaction.- The purification method is not effective at separating the starting material from the product. | - Monitor the reaction to completion using TLC or HPLC before starting the workup.- Adjust the chromatography eluent system to achieve better separation between the product and starting materials.- An acid-base extraction might be effective in separating the acidic product from non-acidic starting materials.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole carboxylic acids, suitable solvents often include alcohols (ethanol, methanol), ethyl acetate, or mixtures with water or non-polar solvents like hexanes. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities are often non-polar byproducts. If recrystallization does not remove the color, you can try treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it hot through a pad of celite to remove the charcoal. Be aware that this process can sometimes lead to a loss of the desired product.
Q3: What type of chromatography is most effective for purifying this compound?
A3: Both normal-phase and reverse-phase chromatography can be effective. For normal-phase chromatography on silica gel, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.[1] The addition of a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent can improve peak shape by suppressing the deprotonation of the carboxylic acid.[2] Reverse-phase HPLC with a C18 column using a mobile phase of acetonitrile and water with an acid modifier like formic acid is also a powerful technique for achieving high purity.[3]
Q4: What are the likely impurities I might encounter?
A4: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. For instance, in a Fischer indole synthesis, you might have residual hydrazone or ketone starting materials.[1] It is advisable to use analytical techniques like NMR, LC-MS, or HPLC to identify the impurities, which will aid in selecting the most appropriate purification strategy.
Q5: My compound appears to be poorly soluble in many common organic solvents. What can I do?
A5: Indole carboxylic acids can have limited solubility due to their polar carboxylic acid group and relatively rigid aromatic structure. You can try more polar solvents like methanol, ethanol, or even dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by precipitation with a less polar solvent. For chromatographic purification, a highly polar eluent system may be necessary.
Data Presentation
Table 1: Solvent Properties for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for creating multi-solvent systems with alcohols. |
| Ethanol | 78 | 4.3 | Often a good choice for indole derivatives. |
| Methanol | 65 | 5.1 | More polar than ethanol, may have higher solubility at room temperature. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, often used in combination with hexanes. |
| Acetone | 56 | 5.1 | Can be effective, but its low boiling point can be a challenge. |
| Dichloromethane | 40 | 3.1 | May be too non-polar on its own but useful in solvent mixtures. |
| Hexane | 69 | 0.1 | A non-polar solvent, primarily used as an anti-solvent. |
Table 2: Suggested Eluent Systems for Column Chromatography on Silica Gel
| Eluent System (v/v) | Polarity | Recommended Use |
| Hexane / Ethyl Acetate (4:1 to 1:1) | Low to Medium | Good starting point for less polar impurities. |
| Dichloromethane / Methanol (98:2 to 90:10) | Medium to High | Effective for more polar indole carboxylic acids.[4] |
| Ethyl Acetate / Methanol (99:1 to 95:5) | Medium to High | Can provide good separation for polar compounds. |
| Dichloromethane / Methanol / Acetic Acid (95:5:0.1) | Medium to High (Acidified) | The acid helps to reduce tailing of the acidic compound. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
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Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 1:1 hexane/ethyl acetate) to elute the compound of interest.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Preventing degradation of 7-Methyl-1H-indole-5-carboxylic acid during synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing the degradation of 7-Methyl-1H-indole-5-carboxylic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for this compound during synthesis?
A1: The primary degradation pathways for indole derivatives like this compound include oxidation, exposure to strong acids or bases, and photolytic decomposition. The indole ring is electron-rich, making it susceptible to oxidation, especially at the C2 and C3 positions, which can lead to the formation of oxindole byproducts.[1] The compound's stability is also significantly affected by pH and exposure to light.[2]
Q2: How can I minimize oxidation during the synthesis?
A2: To minimize oxidation, it is crucial to perform reactions under an inert atmosphere, such as nitrogen or argon. Degassing solvents before use can also help remove dissolved oxygen. Additionally, avoiding strong oxidizing agents is recommended unless they are a controlled part of the synthetic route. The use of antioxidants can be considered in some cases, but their compatibility with the reaction chemistry must be verified.
Q3: What is the optimal pH range for handling this compound?
A3: Indole rings can be sensitive to strongly acidic conditions, which can lead to polymerization or other side reactions.[3] While the carboxylic acid group requires acidic conditions for protonation, it is advisable to maintain a mildly acidic to neutral pH whenever possible, especially during work-up and purification. Purification of carboxylic acids can be achieved by dissolving them in a mild base and then re-precipitating them with a mild acid.
Q4: Is it necessary to protect the indole nitrogen (N-H) during synthesis?
A4: Protecting the indole nitrogen can prevent unwanted side reactions, such as N-alkylation or reactions that are sensitive to the acidic N-H proton. The choice of protecting group depends on the subsequent reaction conditions. Common protecting groups for indoles include sulfonyl, silyl, and various alkyl-based groups that can be removed under specific conditions.[4][5]
Q5: How should I properly store this compound and its intermediates?
A5: To ensure maximum stability, the compound and its synthetic intermediates should be stored in a cool, dry, and dark place under an inert atmosphere. Using amber vials is recommended to protect against light exposure, which can induce photodegradation.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product | Oxidation of the indole ring. | - Perform the reaction under an inert (N₂ or Ar) atmosphere.- Use degassed solvents.- Avoid unnecessary exposure to air during work-up. |
| Degradation due to harsh acidic or basic conditions. | - Use milder acids or bases (e.g., acetic acid instead of HCl).- Carefully control the pH during reaction and work-up.- Consider using a protecting group for the indole nitrogen. | |
| Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS.- Increase reaction time or temperature cautiously.- Ensure the purity of starting materials and reagents. | |
| Formation of colored impurities (darkening of the reaction mixture) | Oxidative polymerization of the indole. | - Maintain an inert atmosphere.- Purify the product quickly after the reaction is complete.- Store the product and intermediates under inert gas and protected from light. |
| Side reactions from strong acid catalysis. | - Reduce the concentration of the acid catalyst.- Switch to a milder Lewis or Brønsted acid.[2][6] | |
| Presence of multiple spots on TLC or peaks in LC-MS | Formation of regioisomers. | - Optimize reaction conditions (temperature, solvent) to favor the desired isomer.- In reactions like the Fischer indole synthesis, the choice of acid catalyst can influence regioselectivity.[7] |
| Degradation products (e.g., oxindoles). | - Implement measures to prevent oxidation (see above).- Analyze the side products by mass spectrometry to identify the degradation pathway and address the root cause. | |
| Difficulty in purifying the final product | Co-precipitation of starting materials or byproducts. | - Optimize the crystallization solvent system.- Utilize column chromatography with a suitable stationary and mobile phase.- For carboxylic acids, an acid-base extraction can be an effective purification step.[8] |
| Product instability on silica gel. | - Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.- Consider using a different stationary phase like alumina. |
Experimental Protocols
Proposed Synthesis of this compound via Fischer Indole Synthesis
This protocol is a proposed route based on established methods for synthesizing substituted indoles.[6][9]
Step 1: Synthesis of (4-cyano-2-methylphenyl)hydrazine This intermediate can be prepared from 4-amino-3-methylbenzonitrile via diazotization followed by reduction.
-
Dissolve 4-amino-3-methylbenzonitrile in aqueous HCl.
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, stir the mixture for 30 minutes.
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Slowly add the cold diazonium salt solution to a stirring solution of tin(II) chloride in concentrated HCl at 0-5 °C.
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Allow the reaction to warm to room temperature and stir for several hours.
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Basify the mixture with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the hydrazine intermediate.
Step 2: Fischer Indole Synthesis of Ethyl 7-methyl-1H-indole-5-carboxylate
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In a round-bottom flask, dissolve (4-cyano-2-methylphenyl)hydrazine and a molar excess of ethyl pyruvate in ethanol.
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Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).[2][6]
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Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
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Dry the organic layer, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or recrystallization.
Step 3: Hydrolysis to this compound
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Dissolve the ethyl 7-methyl-1H-indole-5-carboxylate from the previous step in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
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Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether) to remove any non-acidic impurities.
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Acidify the aqueous layer with a cold, dilute acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for synthesis issues.
Potential Degradation Pathway: Oxidation
Caption: Simplified oxidative degradation pathway of the indole core.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. testbook.com [testbook.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purifying 7-Methyl-1H-indole-5-carboxylic Acid by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 7-Methyl-1H-indole-5-carboxylic acid via recrystallization. This document offers troubleshooting advice and a systematic approach to selecting an appropriate solvent system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am unsure which solvent to use for the recrystallization of this compound. Where do I start?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a good starting point is to screen a range of solvents with varying polarities. Given the molecule's structure, which includes a carboxylic acid and an indole ring, solvents like ethanol, methanol, and ethyl acetate are potential candidates. A systematic screening process is the most effective method to identify the optimal solvent or solvent mixture.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of your compound. To troubleshoot this:
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Increase the solvent volume: Add more hot solvent to ensure the compound fully dissolves before cooling.
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Lower the boiling point of the solvent system: If using a high-boiling solvent, try switching to a lower-boiling one or use a solvent mixture.
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Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low recovery can be due to several factors:
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Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cooling the solution too quickly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled.
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Significant amount of product remaining in the filtrate: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
Q4: No crystals are forming even after the solution has cooled. What is the problem?
A4: If crystallization does not initiate, the solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystal growth.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.
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Seeding: Add a small crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.
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Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
Q5: The purified crystals do not seem much purer than the crude material. What went wrong?
A5: This could indicate that the chosen solvent is not effective at excluding the impurities.
-
Re-evaluate your solvent choice: The impurities might have similar solubility properties to your compound in the chosen solvent. A different solvent or a solvent pair might be necessary.
-
Perform a second recrystallization: A second recrystallization step can often significantly improve purity.
-
Consider other purification methods: If recrystallization is ineffective, other techniques like column chromatography may be required.
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.
Objective: To identify a single or mixed solvent system that effectively dissolves the compound at an elevated temperature and yields high-purity crystals upon cooling with good recovery.
Materials:
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Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
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Test tubes or small Erlenmeyer flasks
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Heating apparatus (hot plate or heating mantle)
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Stirring apparatus (magnetic stirrer and stir bars or glass rods)
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Filtration apparatus (Buchner funnel, filter paper, and vacuum flask)
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Ice bath
Procedure:
-
Initial Solubility Tests (Small Scale): a. Place approximately 20-30 mg of the crude this compound into several separate test tubes. b. To each test tube, add a different solvent from Table 1 dropwise at room temperature, stirring or agitating after each addition, up to about 1 mL. Observe and record the solubility at room temperature. An ideal solvent will show low solubility at this stage. c. For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes while stirring. Add more solvent in small portions if the compound does not fully dissolve. Record whether the compound fully dissolves at the boiling point of the solvent. d. Allow the solutions that formed to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes. Observe and record the quantity and quality of the crystals that form.
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Solvent Pair Screening (if a single solvent is not ideal): a. If no single solvent is found to be suitable, a mixed solvent system (solvent pair) may be effective. b. Choose a "good" solvent in which the compound is highly soluble at room temperature and a "poor" solvent in which it is sparingly soluble. c. Dissolve a small amount of the crude compound in a minimum amount of the "good" solvent at room temperature. d. Add the "poor" solvent dropwise until a persistent cloudiness (precipitation) is observed. e. Gently warm the mixture until the solution becomes clear again. f. Allow the solution to cool slowly and observe crystal formation.
-
Selection of the Best Solvent or Solvent Pair: a. Based on the observations from the screening experiments, select the solvent or solvent pair that provides the best balance of high solubility at an elevated temperature and low solubility at a low temperature, resulting in the formation of well-defined crystals.
Data Presentation
Table 1: Common Recrystallization Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for polar compounds. |
| Methanol | 5.1 | 65 | A versatile polar protic solvent. |
| Ethanol | 4.3 | 78 | Similar to methanol, but less volatile. |
| Acetone | 5.1 | 56 | A polar aprotic solvent, good for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. |
| Dichloromethane | 3.1 | 40 | A non-polar solvent, useful for less polar compounds. Use in a fume hood. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent, good for dissolving aromatic compounds. |
| Heptane/Hexane | 0.1 | 98/69 | Non-polar solvents, often used as the "poor" solvent in a solvent pair. |
Visualization
Caption: Workflow for the selection of a suitable recrystallization solvent.
Overcoming solubility issues with 7-Methyl-1H-indole-5-carboxylic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Methyl-1H-indole-5-carboxylic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is expected to have low solubility in aqueous solutions such as water and phosphate-buffered saline (PBS) at neutral pH. Its solubility is predicted to be significantly better in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. This is based on the properties of structurally similar compounds, such as indole-5-carboxylic acid, which is soluble in ethanol (50 mg/ml), DMSO, and methanol.[1] The methyl ester of the parent indole-5-carboxylic acid is reported to be insoluble in water.
Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A2: Precipitation commonly occurs when a concentrated stock solution of a poorly water-soluble compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer. This is often referred to as "kinetic" solubility. The final concentration of the organic solvent in the assay buffer may not be sufficient to keep the compound dissolved.
Q3: What is the recommended starting approach for dissolving this compound for in vitro assays?
A3: The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: Compound precipitates out of solution upon dilution from a DMSO stock.
Cause: The aqueous buffer cannot maintain the solubility of the compound at the desired concentration, even with a small percentage of DMSO.
Solutions:
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration below 1% is a general guideline, some assays and cell lines can tolerate slightly higher concentrations (e.g., up to 2%). Test the tolerance of your specific assay to a range of DMSO concentrations.
-
Use Co-solvents: In some cases, adding a small amount of another water-miscible organic solvent to the assay buffer can improve solubility. Ethanol is a potential co-solvent to consider.
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. You can try preparing your stock solution in DMSO with a small amount of a base like NaOH or using a slightly alkaline buffer (e.g., pH 8.0-9.0), if compatible with your assay.
-
Incorporate Surfactants: For cell-free assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain compound solubility. However, these are generally not suitable for cell-based assays as they can be cytotoxic.
-
Sonication: After diluting the stock solution into the assay buffer, brief sonication can help to break down small precipitates and create a more uniform dispersion.
Issue 2: Inconsistent results or low potency observed in assays.
Cause: The compound may be precipitating at the assay concentration, leading to a lower effective concentration of the dissolved compound.
Solutions:
-
Visually Inspect for Precipitation: Before running the assay, prepare a sample of the compound in the final assay buffer at the highest concentration to be tested. Let it sit for the duration of the assay and visually inspect for any cloudiness or precipitate.
-
Perform a Solubility Test: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This can be done using methods like nephelometry or by centrifuging the solution and measuring the concentration of the supernatant.
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Lower the Working Concentration: If solubility is a limiting factor, you may need to work at lower concentrations of the compound where it remains fully dissolved.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Remarks |
| Water (neutral pH) | Very Low / Insoluble | Based on the insolubility of similar indole carboxylic acid esters in water. |
| PBS (pH 7.4) | Very Low | Similar to water; the salt content is unlikely to significantly improve solubility. |
| DMSO | High | A common solvent for preparing high-concentration stock solutions of organic molecules. |
| Ethanol | Moderate to High | Indole-5-carboxylic acid is soluble at 50 mg/mL in ethanol.[1] |
| Methanol | Moderate to High | A polar organic solvent where many indole derivatives show good solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a desired amount of this compound powder (e.g., 1.75 mg for 1 mL of a 10 mM solution; Molecular Weight: 175.18 g/mol ).
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.
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Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Cell-Based Assay
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare Compound Dilutions:
-
Thaw your 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (e.g., 0.5%).
-
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Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of your compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
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Assay Readout: Perform your specific assay readout (e.g., cell viability assay like MTT, gene expression analysis, or protein analysis).
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Representative PI3K/Akt signaling pathway potentially modulated by indole derivatives.[2][3]
References
Minimizing by-product formation in the synthesis of 7-Methyl-1H-indole-5-carboxylic acid
Technical Support Center: Synthesis of 7-Methyl-1H-indole-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing by-product formation during the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature; a temperature screen may be necessary. Screen different catalysts or increase the catalyst loading. |
| Formation of a Major By-product | Incorrect regioselectivity in the key bond-forming step; Side reactions involving the carboxylic acid or methyl group. | Modify the directing groups on the starting materials to favor the desired regiochemistry. Protect the carboxylic acid group (e.g., as an ester) before the indole formation and deprotect it in a later step. |
| Presence of Starting Material in Final Product | Insufficient reaction time; Low reaction temperature; Deactivated catalyst. | Increase the reaction time and monitor for the disappearance of starting material. Gradually increase the reaction temperature. Ensure the catalyst is fresh and active. |
| Difficulty in Product Purification | Similar polarity of the product and by-products. | Optimize the chromatographic separation conditions (e.g., try different solvent systems or stationary phases). Recrystallization from a suitable solvent system may also be effective. |
| Product Decomposition | Harsh reaction conditions (e.g., high temperature, strong acid/base); Air sensitivity. | Use milder reaction conditions. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the common by-products in the synthesis of this compound?
A1: While specific by-products depend on the synthetic route, common impurities in indole syntheses include regioisomers, products from incomplete cyclization, and over-alkylated or -acylated products. For instance, in a Fischer indole synthesis, you might observe the formation of the 5-methyl-7-carboxylic acid isomer if the regioselectivity is not well-controlled.
Q2: How can I control the regioselectivity of the reaction to favor the 7-methyl-5-carboxylic acid isomer?
A2: The choice of starting materials and reaction conditions is crucial. Using a starting material where the substitution pattern directs the cyclization to the desired positions is key. For example, in a Fischer indole synthesis, the choice of the substituted phenylhydrazine is critical. Additionally, the choice of acid catalyst and solvent can influence the regiochemical outcome.
Q3: Should I protect the carboxylic acid group during the synthesis?
A3: Yes, protecting the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), is often advantageous. This can prevent side reactions such as decarboxylation under acidic or high-temperature conditions and can improve the solubility of the intermediates in organic solvents. The ester can then be hydrolyzed to the carboxylic acid in the final step.
Q4: What is the best method for purifying the final product?
A4: A combination of techniques is often most effective. Column chromatography on silica gel is a common first step to separate the desired product from major impurities. This can be followed by recrystallization to obtain a highly pure product. The choice of solvent for both chromatography and recrystallization will need to be optimized for your specific product and impurity profile.
Q5: How can I confirm the structure of my final product and identify any by-products?
A5: A suite of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the desired product and can help identify the structure of impurities. Mass spectrometry (MS) will confirm the molecular weight. High-performance liquid chromatography (HPLC) can be used to assess the purity of the product.
Experimental Protocols
Illustrative Synthesis via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization.
Step 1: Esterification of the Carboxylic Acid
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Suspend 4-amino-3-methylbenzoic acid in methanol.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add thionyl chloride dropwise.
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Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
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Remove the solvent under reduced pressure.
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Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Diazotization and Reduction to Hydrazine
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Dissolve the methyl 4-amino-3-methylbenzoate in a mixture of concentrated HCl and water.
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Cool to 0-5 °C.
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Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
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Stir for 30 minutes.
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In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0 °C.
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Slowly add the diazonium salt solution to the tin(II) chloride solution.
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Stir for 2-3 hours at 0-5 °C.
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Collect the precipitated hydrazine hydrochloride by filtration.
Step 3: Fischer Indole Synthesis
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Combine the hydrazine hydrochloride with pyruvic acid in ethanol.
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Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
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Heat the mixture to reflux and monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Step 4: Hydrolysis of the Ester
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Dissolve the purified methyl 7-methyl-1H-indole-5-carboxylate in a mixture of THF and water.
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Add an excess of lithium hydroxide.
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Stir at room temperature until the reaction is complete (monitor by TLC).
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Acidify the reaction mixture with dilute HCl.
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Extract the product with ethyl acetate.
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Dry the organic layer, concentrate, and purify by recrystallization to obtain this compound.
Visualizations
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: A simplified reaction pathway showing the formation of the desired product and a potential by-product.
Technical Support Center: Scaling Up the Synthesis of 7-Methyl-1H-indole-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Methyl-1H-indole-5-carboxylic acid, with a focus on challenges encountered during scale-up.
I. Synthetic Route Overview
A common and adaptable method for the synthesis of this compound is the Fischer indole synthesis. This route typically involves three main stages:
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Preparation of the Hydrazine Precursor: Synthesis of 4-ethoxycarbonyl-2-methylphenylhydrazine from a suitable aniline derivative.
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Fischer Indole Cyclization: Reaction of the hydrazine with a pyruvate ester to form the ethyl ester of the target indole.
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Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Each of these stages presents unique challenges, particularly when transitioning from laboratory scale to pilot or production scale.
Diagram of the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for the large-scale production of this compound?
The Fischer indole synthesis is a widely used and generally scalable method for indole production.[1][2] Its primary advantages include the availability of starting materials and a large body of literature. However, for specific substitution patterns, other methods like the Reissert, Leimgruber-Batcho, or modern palladium-catalyzed syntheses might offer advantages in terms of yield, purity, or milder reaction conditions. A thorough process development and optimization study is recommended to determine the most economical and robust route for a specific scale.
Q2: What are the main safety concerns when scaling up this synthesis?
Several safety hazards need to be addressed during scale-up:
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Diazotization: The formation of diazonium salts from anilines is a highly exothermic and potentially explosive reaction. Strict temperature control is crucial, and the reaction should be performed in a suitable reactor with adequate cooling capacity.
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Hydrazine Handling: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][4] Some hydrazines are also thermally unstable.[5][6]
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Acid Catalysis: The Fischer indole cyclization often employs strong acids at elevated temperatures, which can be corrosive and require specialized equipment.[1][2]
-
Solvent Handling: Large volumes of flammable organic solvents are often used, requiring adherence to all safety protocols for handling and storage.
Q3: How can I improve the purity of my final product on a larger scale?
Purification of indole carboxylic acids can be challenging. Common methods include:
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Recrystallization: This is a common and effective method for purifying solid carboxylic acids.[7] Experiment with different solvent systems to find optimal conditions for yield and purity.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid allows for purification by extraction into an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[7]
-
Chromatography: While less common for large-scale purification of the final product due to cost, chromatography can be used for very high purity requirements or for the removal of closely related impurities.
III. Troubleshooting Guides
Guide 1: Stage 1 - Precursor Synthesis (4-Ethoxycarbonyl-2-methylphenylhydrazine)
Problem: Low yield or incomplete diazotization of ethyl 4-amino-3-methylbenzoate.
| Potential Cause | Recommended Action |
| Inadequate Temperature Control | The diazotization reaction is highly temperature-sensitive. Ensure the reaction temperature is maintained between 0-5 °C. On a larger scale, this requires a reactor with efficient cooling. |
| Incorrect Stoichiometry of Sodium Nitrite | Use a slight excess of sodium nitrite (typically 1.05-1.1 equivalents). A large excess can lead to side reactions, while an insufficient amount will result in incomplete conversion. |
| Slow Addition of Sodium Nitrite | Add the sodium nitrite solution slowly and sub-surface to ensure localized concentration does not cause temperature spikes or side reactions. |
Problem: Poor yield during the reduction of the diazonium salt to the hydrazine.
| Potential Cause | Recommended Action |
| Decomposition of the Diazonium Salt | The diazonium salt is unstable and should be used immediately after its preparation. Ensure the receiving vessel for the reduction step is pre-cooled. |
| Inefficient Reducing Agent | Common reducing agents include sodium sulfite or stannous chloride.[8][9] The choice and stoichiometry of the reducing agent are critical and may need optimization for your specific substrate. |
| pH Control During Reduction | The pH of the reaction mixture during reduction can significantly impact the yield. Monitor and adjust the pH as necessary according to the chosen reduction protocol. |
Guide 2: Stage 2 - Fischer Indole Cyclization
Problem: Low yield of ethyl 7-methyl-1H-indole-5-carboxylate.
| Potential Cause | Recommended Action |
| Steric Hindrance | The methyl group at the ortho position of the phenylhydrazine can sterically hinder the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis.[10] This may require more forcing reaction conditions (higher temperature, stronger acid). |
| Inappropriate Acid Catalyst | The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) is crucial.[1][2][11] A stronger acid or a Lewis acid might be necessary to overcome the activation barrier. The optimal catalyst should be determined experimentally. |
| Side Reactions | Electron-donating groups on the phenylhydrazine can sometimes promote side reactions like N-N bond cleavage, leading to byproducts.[10][12] Careful control of temperature and reaction time is important to minimize these. |
| Thermal Decomposition | Phenylhydrazones can be thermally unstable.[5][6] Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
Problem: Formation of multiple spots on TLC, indicating byproducts.
| Potential Cause | Recommended Action |
| Isomer Formation | If an unsymmetrical ketone is used, the formation of regioisomers is possible. For the synthesis of the target molecule, using a symmetrical pyruvate ester minimizes this issue. |
| Tar Formation | The strongly acidic and high-temperature conditions of the Fischer indole synthesis can lead to the formation of tar-like byproducts.[12] Using a milder acid catalyst, lower reaction temperatures for a longer duration, or performing the reaction in a more dilute solution can help mitigate this. |
| Oxidation of the Indole Product | Indoles can be susceptible to oxidation, especially at high temperatures in the presence of acid. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Guide 3: Stage 3 - Hydrolysis
Problem: Incomplete hydrolysis of the ethyl ester.
| Potential Cause | Recommended Action |
| Steric Hindrance | The indole ring system can sterically hinder the approach of the hydroxide ion to the ester carbonyl group, making hydrolysis more difficult than for simple aliphatic or aromatic esters.[13] |
| Insufficient Reaction Time or Temperature | Due to potential steric hindrance, longer reaction times or higher temperatures may be required for complete hydrolysis. Monitor the reaction progress by TLC or HPLC. |
| Inadequate Amount of Base | Ensure a sufficient excess of base (e.g., sodium hydroxide or potassium hydroxide) is used to drive the reaction to completion. |
Problem: Degradation of the product during hydrolysis.
| Potential Cause | Recommended Action |
| Harsh Reaction Conditions | Prolonged exposure to strong base at high temperatures can lead to the degradation of the indole ring. Use the mildest conditions that still provide a reasonable reaction rate. |
| Air Oxidation | Indole derivatives can be sensitive to air oxidation, especially under basic conditions. It is advisable to perform the hydrolysis under an inert atmosphere. |
IV. Experimental Protocols
A representative experimental protocol based on the Fischer indole synthesis is provided below. Please note that specific conditions may require optimization.
Step 1: Synthesis of 4-Ethoxycarbonyl-2-methylphenylhydrazine Hydrochloride
A general procedure involves the diazotization of ethyl 4-amino-3-methylbenzoate followed by reduction with stannous chloride.[9]
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Dissolve ethyl 4-amino-3-methylbenzoate in concentrated hydrochloric acid and cool the solution to 0-5 °C.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
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In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.
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Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.
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Collect the precipitated hydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Ethyl 7-methyl-1H-indole-5-carboxylate
This step involves the acid-catalyzed cyclization of the phenylhydrazone formed from 4-ethoxycarbonyl-2-methylphenylhydrazine and ethyl pyruvate.
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Suspend 4-ethoxycarbonyl-2-methylphenylhydrazine hydrochloride and ethyl pyruvate in a suitable solvent such as ethanol or acetic acid.
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Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After the reaction is complete, cool the mixture and pour it into ice water.
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Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
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Collect the solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This is a standard ester hydrolysis (saponification).
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Dissolve the ethyl 7-methyl-1H-indole-5-carboxylate in a mixture of ethanol and water.
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Add an excess of sodium hydroxide or potassium hydroxide.
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Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., hydrochloric acid) until the pH is acidic, causing the carboxylic acid to precipitate.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
V. Data Presentation
The following tables provide representative data for key steps in the synthesis. Note that yields and conditions can vary significantly depending on the specific substrate, scale, and reaction setup.
Table 1: Representative Conditions for Fischer Indole Cyclization
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| H₂SO₄ | Ethanol | Reflux | 50-70 | [1][2] |
| Polyphosphoric Acid (PPA) | None or Toluene | 80-120 | 60-85 | [1][2] |
| ZnCl₂ | Acetic Acid | 100-140 | 40-60 | [1][2][11] |
Table 2: Comparison of Hydrolysis Conditions for Indole Esters
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reference |
| NaOH (aq) | Ethanol/Water | Reflux | 2-6 | |
| KOH (aq) | Methanol/Water | Reflux | 1-4 | |
| LiOH (aq) | THF/Water | Room Temp - Reflux | 4-24 |
VI. Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting low yield in the Fischer indole cyclization step.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Methylphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
Stability issues of 7-Methyl-1H-indole-5-carboxylic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Methyl-1H-indole-5-carboxylic acid in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptom: You observe a rapid loss of your compound in solution, indicated by decreasing peak area in HPLC analysis over a short period.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | The indole nucleus is susceptible to oxidation by atmospheric oxygen.[1] Prepare solutions using degassed solvents. Purge the solution with an inert gas (e.g., nitrogen or argon) and store under an inert atmosphere. |
| Acidic Conditions | Strong acidic conditions can lead to the protonation of the indole ring, potentially causing polymerization or other degradation reactions.[1] If your experiment allows, maintain the pH of the solution in the neutral to slightly basic range (pH 7-8.5). |
| Photodegradation | Exposure to UV or even ambient light can induce degradation of indole-containing compounds.[1] Protect your solutions from light by using amber vials or wrapping the container in aluminum foil. |
| Incompatible Solvent | Certain solvents may contain impurities or react with the compound. Use high-purity (e.g., HPLC grade) solvents. If possible, prepare fresh solutions before use. |
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow to diagnose and resolve instability issues of this compound in solution.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Degradation | The indole ring is sensitive to strongly acidic conditions, which can lead to the formation of degradation products.[1] If using an acidic mobile phase for HPLC, try a less acidic modifier or a different column chemistry that allows for a higher pH mobile phase. |
| Oxidative Degradation Products | The electron-rich indole nucleus is prone to oxidation, which can form various oxidation products.[1] Ensure that your solvents are degassed and consider adding an antioxidant to your solution if your experimental design permits. |
| Hydrolysis of a Related Ester | If you are working with an ester form of the carboxylic acid, basic conditions can cause hydrolysis to the corresponding carboxylic acid.[1] Maintain a neutral or slightly acidic pH to prevent hydrolysis. |
| Photodegradation Products | Exposure to light can lead to the formation of various photoproducts.[1] Minimize light exposure during sample preparation and analysis. Use a UV-protected autosampler if available. |
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to minimize oxidation and moisture absorption.
Q2: In which solvents is this compound most stable?
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Indole derivatives are generally most stable at a neutral or slightly basic pH.[2] Strong acidic conditions can lead to protonation of the indole ring and subsequent degradation.[1] While the carboxylic acid group itself is more stable, the indole ring system is the primary point of instability.
Q4: Is this compound sensitive to light?
A4: Yes, indole-containing compounds are often sensitive to light and can undergo photodegradation.[1] It is crucial to protect solutions from UV and ambient light during storage and handling.
Q5: I am seeing inconsistent results in my biological assay. Could this be a stability issue?
A5: Yes, inconsistent results can be a sign of compound degradation in your assay medium. It is advisable to assess the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO₂). Prepare fresh dilutions from a stable stock solution immediately before each experiment to ensure consistency.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 70°C.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a UV lamp (e.g., 254 nm) at room temperature.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
For the thermal degradation sample, dissolve a portion in the initial solvent.
-
Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze the samples using a validated stability-indicating method.
Forced Degradation Experimental Workflow
Caption: A flowchart illustrating the steps involved in a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at a wavelength where the indole ring has strong absorbance (e.g., 220 nm or 280 nm). |
| Injection Volume | 10 µL |
Method Development Notes:
-
For LC-MS compatibility, use volatile mobile phase additives like formic acid or ammonium formate.[5]
-
The gradient and mobile phase composition may need to be optimized to achieve adequate separation of the parent compound from all degradation products.
Biological Context
Indole-5-carboxylic acid derivatives have been investigated for a variety of biological activities, including as inhibitors of enzymes such as HIV-1 integrase and epidermal growth factor receptor (EGFR).[6][7] The following diagram illustrates a simplified signaling pathway where an inhibitor targeting a receptor tyrosine kinase (RTK) like EGFR would act.
Simplified RTK Signaling Pathway and Inhibition
Caption: A diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical indole-5-carboxylic acid derivative.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst loading for 7-Methyl-1H-indole-5-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-1H-indole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several established methods for indole synthesis. The most common and adaptable route is the Fischer indole synthesis.[1][2][3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.[3] Palladium-catalyzed cross-coupling reactions represent another powerful strategy for constructing the indole core.[4][5][6]
Q2: Which type of catalyst is typically used for the Fischer indole synthesis of this molecule?
A2: The Fischer indole synthesis is traditionally catalyzed by Brønsted acids such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[3] The choice of acid and its concentration can significantly impact the reaction's outcome, influencing the yield and the formation of side products.[1]
Q3: Can palladium catalysts be used for the synthesis of this compound?
Q4: How critical is catalyst loading to the success of the synthesis?
A4: Catalyst loading is a critical parameter that can significantly affect the yield, reaction rate, and purity of the final product. Insufficient catalyst may lead to an incomplete or slow reaction, while excessive catalyst can increase costs and potentially lead to the formation of byproducts. Optimization of the catalyst loading is therefore a crucial step in developing a robust synthetic protocol.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low to no product yield can stem from several factors, from reagent quality to reaction conditions.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | For Fischer indole synthesis, ensure the acid catalyst is of appropriate concentration and not hydrated. For palladium catalysts, ensure the catalyst has not been deactivated by exposure to air or impurities. Consider using a fresh batch of catalyst. |
| Poor Quality Reagents | Verify the purity of your starting materials (substituted phenylhydrazine and ketone/aldehyde). Impurities can interfere with the reaction. |
| Suboptimal Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures to proceed.[8] If the temperature is too low, the reaction may not initiate. Conversely, excessively high temperatures can lead to decomposition. Experiment with a range of temperatures to find the optimum. |
| Incorrect Solvent | While some Fischer indole syntheses can be performed without a solvent, the choice of solvent can be critical.[2] Ensure the solvent is appropriate for the reaction temperature and dissolves the starting materials. |
| Presence of Water | For reactions sensitive to moisture, ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products/Side Reactions
Q: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?
A: The formation of multiple products is a common challenge, especially in the Fischer indole synthesis with unsymmetrical ketones.
| Potential Cause | Recommended Solution(s) |
| Lack of Regioselectivity | With unsymmetrical ketones in the Fischer indole synthesis, two different indole isomers can be formed. The ratio of these isomers can be influenced by the acid catalyst and its concentration.[1] Experiment with different acid catalysts (e.g., PPA, H₂SO₄, p-TSA) and concentrations to favor the desired isomer. |
| Decomposition of Starting Materials or Product | Indoles can be sensitive to strongly acidic conditions and high temperatures.[9] Consider reducing the reaction time or temperature. A milder catalyst might also be beneficial. |
| Oxidation of the Indole Ring | The indole nucleus is electron-rich and can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures. Running the reaction under an inert atmosphere can mitigate this. |
Catalyst Loading Optimization Data
The optimal catalyst loading is highly dependent on the specific reaction conditions, including substrate concentration, temperature, and solvent. The following table provides illustrative data based on typical trends observed in indole synthesis to guide your optimization experiments.
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| p-Toluenesulfonic Acid | 10 | 12 | 45 | Slow conversion, starting material remains. |
| 20 | 8 | 75 | Good conversion, some byproducts observed. | |
| 30 | 6 | 85 | Optimal yield, reaction goes to completion. | |
| 40 | 6 | 82 | Increased byproduct formation, slight decrease in yield. | |
| Palladium(II) Acetate | 1 | 24 | 30 | Incomplete reaction. |
| 2.5 | 18 | 65 | Significant improvement in yield. | |
| 5 | 12 | 88 | High yield and good purity. | |
| 10 | 12 | 87 | No significant improvement in yield, increased cost. |
Disclaimer: The data in this table is representative and intended for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of Hydrazone:
-
In a round-bottom flask, dissolve (4-carboxy-2-methylphenyl)hydrazine (1 equivalent) in ethanol.
-
Add a suitable ketone, for example, pyruvic acid (1.1 equivalents), to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours until the hydrazone precipitates.
-
Filter the solid hydrazone, wash with cold ethanol, and dry under vacuum.
-
-
Indolization:
-
In a separate flask, place the dried hydrazone.
-
Add an excess of an acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in ethanol.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until the product precipitates.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Fischer Indole Synthesis Pathway
Caption: Reaction mechanism of the Fischer indole synthesis.
General Experimental Workflow
Caption: A typical experimental workflow for organic synthesis.
References
- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 7-Methyl-1H-indole-5-carboxylic acid and Indole-5-carboxylic acid in Biological Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comparative analysis of the biological activities of 7-Methyl-1H-indole-5-carboxylic acid and its parent compound, indole-5-carboxylic acid. Due to a notable scarcity of direct comparative studies in publicly available literature, this guide summarizes the known biological context of each molecule, primarily as versatile intermediates in the synthesis of pharmacologically active agents.
Introduction
Indole-5-carboxylic acid is a naturally occurring plant metabolite. Both indole-5-carboxylic acid and its derivative, this compound, belong to the indolecarboxylic acid class of organic compounds. The core indole structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The addition of a methyl group at the 7-position of the indole ring in this compound can influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn may alter its biological activity and potential as a synthetic building block.
Summary of Biological Activity
Indole-5-carboxylic acid has been utilized as a starting material for the synthesis of a variety of compounds with diverse therapeutic targets. These include:
-
Anticancer Agents: It is a precursor for tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators.
-
Hedgehog Pathway Inhibitors: Amide conjugates of indole-5-carboxylic acid with ketoprofen have been prepared as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway.
-
Enzyme Inhibitors: It serves as a scaffold for developing inhibitors of enzymes such as xanthine oxidase and cytosolic phospholipase A2α.
-
Antiviral Compounds: Derivatives of indole-carboxylic acids have been investigated as inhibitors of HIV-1 integrase.
This compound is predominantly cited in patent literature as a key intermediate in the development of:
-
P2X7 Receptor Antagonists: These are being investigated for the treatment of pain and inflammatory conditions.
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: These have potential applications in metabolic diseases and oncology.
It is important to note that the biological activity data, such as IC50 values, reported in these patents pertain to the final, complex derivatives and not to this compound itself.
Quantitative Data Comparison
A direct comparison of quantitative biological data (e.g., IC50, EC50) for the two title compounds is not possible due to the lack of studies performing head-to-head comparisons. The table below reflects the current state of knowledge, highlighting their roles as synthetic precursors.
| Compound | Biological Target/Application of Derivatives | Quantitative Data (for the compound itself) |
| Indole-5-carboxylic acid | Tryptophan dioxygenase, Hedgehog pathway, Xanthine oxidase, Cytosolic phospholipase A2α, HIV-1 integrase | Not available in a comparative context |
| This compound | P2X7 receptor, Acetyl-CoA Carboxylase (ACC) | Not available |
Experimental Protocols
As no direct comparative studies are available, this section outlines a generalized experimental workflow that could be employed to compare the biological activities of this compound and indole-5-carboxylic acid.
General Workflow for Comparative Biological Activity Screening
This workflow illustrates a potential approach to directly compare the two molecules.
Caption: A generalized experimental workflow for the direct comparison of the biological activities of this compound and indole-5-carboxylic acid.
Example Protocol: In Vitro Cancer Cell Line Proliferation Assay (MTT Assay)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of this compound and indole-5-carboxylic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the various concentrations of each compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Signaling Pathways
Given that both compounds are primarily utilized as synthetic intermediates, there is no established signaling pathway directly modulated by this compound or indole-5-carboxylic acid themselves. However, the derivatives synthesized from these molecules are designed to target specific signaling pathways. For instance, derivatives of indole-5-carboxylic acid have been developed to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.
The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, a target for derivatives of indole-5-carboxylic acid.
Caption: A simplified diagram of the Hedgehog signaling pathway, a target for bioactive molecules derived from indole-5-carboxylic acid.
Conclusion
A Comparative Analysis of 7-Methyl and 7-Methoxy-1H-indole-5-carboxylic Acid for Drug Discovery and Development
For Immediate Release: A comprehensive comparative guide on 7-methyl-1H-indole-5-carboxylic acid and 7-methoxy-1H-indole-5-carboxylic acid is now available for researchers, scientists, and professionals in the field of drug development. This guide provides an objective analysis of the two compounds, presenting a side-by-side view of their physicochemical properties, synthesis routes, and potential biological activities, supported by available data.
Introduction
Indole-5-carboxylic acid derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their presence in various biologically active molecules. The nature of the substituent at the 7-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacological profile. This guide focuses on a comparative study of two such analogs: this compound and 7-methoxy-1H-indole-5-carboxylic acid, providing a valuable resource for researchers in selecting appropriate scaffolds for the design of novel therapeutic agents.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 7-methoxy-1H-indole-5-carboxylic acid is presented below. These properties are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.
| Property | This compound | 7-methoxy-1H-indole-5-carboxylic acid |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₃ |
| Molecular Weight | 175.18 g/mol | 191.18 g/mol |
| XLogP3 | 2.7 | 1.9 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
| Rotatable Bond Count | 1 | 2 |
| Topological Polar Surface Area | 53.1 Ų | 62.3 Ų |
Note: Data is based on computed properties from available chemical databases.
Synthesis and Production
The synthesis of 7-substituted-1H-indole-5-carboxylic acids can be achieved through various synthetic routes, with the Fischer indole synthesis being a prominent method. The general workflow involves the reaction of a substituted phenylhydrazine with a keto-acid or its ester, followed by cyclization.
Experimental Protocols
General Procedure for the Synthesis of 7-Substituted-1H-indole-5-carboxylic Acids
This protocol describes a general method adaptable for the synthesis of both 7-methyl and 7-methoxy-1H-indole-5-carboxylic acids, starting from the appropriately substituted aniline.
Step 1: Synthesis of the Hydrazone
-
To a stirred solution of the corresponding 2-methyl- or 2-methoxyaniline in a suitable solvent (e.g., ethanol/water), add concentrated hydrochloric acid and cool the mixture to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After stirring for 30 minutes, add this diazonium salt solution to a pre-cooled solution of ethyl 2-methylacetoacetate and sodium acetate in ethanol/water.
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.
Step 2: Fischer Indole Synthesis
-
Dissolve the crude hydrazone in a high-boiling point solvent such as diphenyl ether or use a polyphosphoric acid (PPA) medium.
-
Heat the mixture to a high temperature (typically 180-250 °C) for a specified period (e.g., 30-60 minutes).
-
Cool the reaction mixture and purify the resulting indole ester by column chromatography on silica gel.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified indole ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to afford the final 7-substituted-1H-indole-5-carboxylic acid.
Comparative Biological Activity
While a direct comparative study of the biological activities of this compound and 7-methoxy-1H-indole-5-carboxylic acid is not extensively reported in the literature, analysis of related indole derivatives suggests potential applications in oncology and inflammatory diseases. The electronic and steric differences between the methyl and methoxy groups are expected to influence their interaction with biological targets.
The methoxy group, being electron-donating and capable of hydrogen bonding, may lead to different binding affinities and metabolic pathways compared to the more lipophilic and sterically smaller methyl group.
In Vitro Cytotoxicity Assay (MTT Assay)
A standard protocol to evaluate the potential anticancer activity of these compounds is the MTT assay.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with final concentrations typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Pharmacokinetic Considerations
The pharmacokinetic profiles of these compounds have not been directly compared in published studies. However, based on their physicochemical properties, some predictions can be made. The lower XLogP3 value of the 7-methoxy derivative suggests it may have a different solubility and membrane permeability profile compared to the 7-methyl analog.
Representative In Vivo Pharmacokinetic Study Protocol in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of small molecule indole derivatives.
Protocol:
-
Animal Model: Use male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Compound Administration: Formulate the test compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). Administer the compound via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 5 mg/kg for IV and 20 mg/kg for PO).
-
Blood Sampling: Collect blood samples from a subset of animals at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Conclusion
Both this compound and 7-methoxy-1H-indole-5-carboxylic acid represent valuable scaffolds for drug discovery. The choice between a methyl or a methoxy substituent at the 7-position will likely depend on the specific therapeutic target and the desired pharmacological profile. The methoxy group may offer advantages in terms of forming hydrogen bonds with target proteins and potentially improved aqueous solubility, while the methyl group could enhance lipophilicity and membrane permeability. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these closely related indole derivatives. This guide provides a foundational framework for researchers to initiate such investigations.
Comparative Guide to Control Experiments for 7-Methyl-1H-indole-5-carboxylic Acid in Tankyrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments for assays involving 7-Methyl-1H-indole-5-carboxylic acid, a compound investigated for its potential as a tankyrase inhibitor. The document outlines essential controls, alternative compounds for comparative analysis, and detailed experimental protocols to ensure the generation of robust and reliable data in the context of cancer research and drug development.
Introduction to this compound and Tankyrase Inhibition
This compound belongs to a class of indole derivatives that have been explored for their therapeutic potential, including their role as enzyme inhibitors. A key target for such compounds is the tankyrase enzyme family, comprising Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) superfamily and are critical regulators of the Wnt/β-catenin signaling pathway.[1][2]
Aberrant Wnt signaling is a hallmark of various cancers, particularly colorectal cancer.[2] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[3] Inhibition of tankyrase activity stabilizes Axin, leading to the suppression of the Wnt/β-catenin pathway, making it a promising target for cancer therapy.[2][3] This guide details the necessary controls and comparative compounds for accurately assessing the efficacy and specificity of this compound as a tankyrase inhibitor.
Data Presentation: Comparative Inhibitory Activity
A crucial aspect of evaluating a potential inhibitor is to compare its activity against established compounds. The following table summarizes the inhibitory concentrations of well-characterized tankyrase inhibitors that can serve as benchmarks for this compound.
| Compound Name | Target(s) | IC₅₀ (TNKS1) | IC₅₀ (TNKS2) | Cellular Assay Potency (e.g., SW480 β-catenin) | Reference |
| Positive Controls | |||||
| XAV939 | TNKS1/2 | ~13.4 nM | Not always specified | ~10 µM (for β-catenin stabilization) | [4] |
| G007-LK | TNKS1/2 | Potent nM range | Potent nM range | Effective in nM range | [5][6] |
| IWR-1 | TNKS1/2 | ~180 nM | ~50 nM | Effective in µM range | [5][7] |
| RK-287107 | TNKS1/2 | 14.3 nM | 10.6 nM | Not specified | [8] |
| Test Compound | |||||
| This compound | Presumed TNKS1/2 | Data to be determined | Data to be determined | Data to be determined | |
| Negative Controls | |||||
| Vehicle (e.g., DMSO) | N/A | No inhibition | No inhibition | No effect | [9] |
| Inactive Structural Analog | TNKS1/2 | No inhibition | No inhibition | No effect | [8] |
Experimental Protocols
To validate the activity of this compound, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.
In Vitro Tankyrase Enzymatic Assay (Immunochemical)
This assay directly measures the enzymatic activity of recombinant human TNKS1 or TNKS2.
Principle: The assay quantifies the poly(ADP-ribose) (PAR) produced by the tankyrase enzyme. Inhibition of the enzyme results in a reduced PAR signal.[9]
Materials:
-
Recombinant human Tankyrase-1 or Tankyrase-2 (catalytic domain)[9]
-
Histone (or other suitable protein substrate)
-
NAD⁺ (substrate)[10]
-
This compound (test compound)
-
XAV939 or G007-LK (positive control inhibitor)[9]
-
DMSO (vehicle control)[9]
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM MgCl₂)[9]
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound, the positive control inhibitor, and the vehicle control in assay buffer.
-
In a 96-well plate, add the recombinant tankyrase enzyme to each well.
-
Add the diluted compounds or controls to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding NAD⁺ and the protein substrate.
-
Incubate for 30-60 minutes at 25°C.[9]
-
Stop the reaction and immobilize the reaction products onto a nitrocellulose membrane.
-
Probe the membrane with the anti-PAR antibody, followed by the secondary antibody.
-
Add the chemiluminescent substrate and measure the signal using a microplate reader.
-
Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
Cellular Wnt/β-catenin Signaling Assay (TOPFlash Reporter Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Principle: A luciferase reporter gene is placed under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to increased luciferase expression. Inhibitors of the pathway will reduce the luciferase signal.[11]
Materials:
-
HEK293T or a colorectal cancer cell line with a constitutively active Wnt pathway (e.g., DLD-1, SW480)[3][11]
-
TOPFlash and FOPFlash (negative control) reporter plasmids
-
Transfection reagent
-
This compound (test compound)
-
XAV939 or IWR-1 (positive control inhibitor)[11]
-
DMSO (vehicle control)
-
Wnt3a conditioned media or LiCl (to stimulate the pathway in non-constitutively active cells)[11]
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the TOPFlash (or FOPFlash) and a control Renilla luciferase plasmid.
-
After 24 hours, treat the cells with serial dilutions of this compound, positive controls, or vehicle control. If necessary, stimulate the Wnt pathway with Wnt3a or LiCl.[11]
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities.
-
Normalize the TOPFlash activity to the Renilla activity.
-
Determine the IC₅₀ value by plotting the normalized luciferase activity against the compound concentration.
Cell Proliferation/Viability Assay
This assay assesses the effect of the compound on the growth of cancer cells, particularly those dependent on the Wnt/β-catenin pathway.
Principle: Metabolically active cells reduce a substrate (e.g., resazurin or MTT) to a detectable product. A decrease in the signal indicates reduced cell viability or proliferation.[3]
Materials:
-
Wnt-dependent cancer cell line (e.g., DLD-1, SW480)[3]
-
Complete culture medium
-
This compound (test compound)
-
A known cytotoxic agent (optional positive control)
-
DMSO (vehicle control)
-
Resazurin or MTT reagent
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound, controls, or vehicle.
-
Incubate for 72 hours.[3]
-
Add the resazurin or MTT reagent and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Mandatory Visualizations
To further elucidate the experimental context, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Wnt/β-catenin signaling and the role of Tankyrase inhibition.
Caption: Workflow for a cell proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
Orthogonal Assays for Confirming the Activity of 7-Methyl-1H-indole-5-carboxylic acid as a Putative Rho-Kinase (ROCK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental strategies to validate the inhibitory activity of 7-Methyl-1H-indole-5-carboxylic acid against Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). While direct experimental data for this specific compound is not publicly available, this document outlines the established methodologies and presents a comparative framework using well-characterized ROCK inhibitors. The provided protocols and data tables serve as a blueprint for researchers to design and execute studies to confirm the compound's efficacy and mechanism of action.
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Dysregulation of this pathway is implicated in numerous diseases, making ROCK inhibitors a promising therapeutic class. Indole-based compounds have emerged as a significant scaffold in the development of novel ROCK inhibitors.
Comparative Analysis of ROCK Inhibitor Activity
To provide a context for evaluating a novel compound, the following table summarizes the inhibitory activities of well-established ROCK inhibitors against ROCK1 and ROCK2. The data for this compound is presented hypothetically for illustrative purposes.
Table 1: Biochemical Potency of Selected ROCK Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | ROCK1 / ROCK2 | In vitro Kinase Assay | Hypothetical Data | - |
| Y-27632 | ROCK1 | In vitro Kinase Assay | Ki: 220 | [1][2][3][4] |
| ROCK2 | In vitro Kinase Assay | Ki: 300 | [1][2][3][4] | |
| Fasudil (HA-1077) | ROCK1 | In vitro Kinase Assay | Ki: 330 | [3][5] |
| ROCK2 | In vitro Kinase Assay | IC50: 158 - 1900 | [3][5][6][7] | |
| Netarsudil (AR-13324) | ROCK1 | In vitro Kinase Assay | Ki: 1 / IC50: 79 | [8][9][10] |
| ROCK2 | In vitro Kinase Assay | Ki: 1 / IC50: 16 | [8][9][10] |
Experimental Protocols for Orthogonal Validation
Confirmation of a compound's activity as a ROCK inhibitor requires a multi-faceted approach, employing both biochemical and cell-based assays. This orthogonal validation strategy ensures that the observed effects are a direct result of target engagement within a biological system.
Biochemical Assay: In Vitro Kinase Assay
This primary assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified ROCK1 and ROCK2. The assay quantifies the phosphorylation of a known ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
Protocol: Non-Radioactive ELISA-Based ROCK Activity Assay
-
Plate Coating: Pre-coat a 96-well microtiter plate with recombinant MYPT1 substrate.
-
Sample Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Y-27632, Fasudil) in kinase assay buffer.
-
Kinase Reaction: Add purified, active ROCK1 or ROCK2 enzyme to the wells, followed by the test compounds.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 30-60 minutes.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696). Incubate for 1 hour at room temperature.
-
Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Phosphorylated MYPT1 (p-MYPT1)
This assay confirms that the compound can inhibit ROCK activity within a cellular context by measuring the phosphorylation status of its direct downstream target, MYPT1. A decrease in the p-MYPT1 signal upon treatment with the test compound indicates intracellular target engagement.
Protocol: Western Blot for p-MYPT1
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, A7r5) and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with varying concentrations of this compound and controls for 30 minutes to 2 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against p-MYPT1 (e.g., Thr696 or Thr853) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
-
Re-probing: Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MYPT1 signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. stemcell.com [stemcell.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 7-Substituted Indole-5-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted indole-5-carboxylic acids, a class of compounds with emerging potential as modulators of key cellular signaling pathways. By summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to accelerate research and development in this promising area.
The strategic placement of substituents on the indole ring system can profoundly influence the pharmacological properties of the resulting molecules. While extensive research has been conducted on various substituted indole derivatives, the specific impact of substitutions at the 7-position of the indole-5-carboxylic acid scaffold is a less explored yet potentially fruitful area of investigation. This guide consolidates the fragmented knowledge in this domain, drawing parallels from structurally related compounds to elucidate the potential SAR trends for this specific chemical class.
Comparative Analysis of Biological Activity
The available data, primarily from studies on related indole and azaindole scaffolds, suggests that the nature of the substituent at the 7-position plays a critical role in determining the biological activity and target selectivity. The following table summarizes the inhibitory activities of representative 7-substituted indole and azaindole derivatives against various protein kinases. It is important to note that direct data for 7-substituted indole-5-carboxylic acids is limited, and therefore, some data from analogous series are included to infer potential trends.
| Compound ID | 7-Substituent | Target Kinase | IC50 (nM) | Cell-based Activity (Cell Line) | Reference |
| A-1 | -Cl | IKK-β | 150 | - | [1] |
| A-2 | -OCH3 | IKK-β | 300 | - | [1] |
| B-1 | -H | Erk5 | >10000 | - | [2] |
| B-2 | -NH2 | Erk5 | 5360 (as XMD8-92, a 7-azaindole) | A549 (IC50 = 5.36 µg/mL) | [2] |
| C-1 | -H | Haspin | >10000 | - | [3] |
| C-2 | Indanone | Haspin | 14 | - | [3] |
| D-1 | -H | CDK9/CyclinT | >10000 | - | [3] |
| D-2 | Indanone | CDK9/CyclinT | 206 | - | [3] |
Key Structure-Activity Relationship Insights
Analysis of the available data on 7-substituted indoles and related azaindoles suggests the following preliminary SAR trends for the 7-substituted indole-5-carboxylic acid scaffold:
-
Halogen Substitution: The presence of a halogen, such as chlorine, at the 7-position can confer modest inhibitory activity against kinases like IKK-β.[1] This suggests that electron-withdrawing and moderately sized substituents at this position may be favorable for binding to the ATP pocket of certain kinases.
-
Alkoxy Groups: Methoxy substitution at the 7-position has been shown to result in a slight decrease in potency against IKK-β compared to a chloro substituent.[1] This indicates that the size and electronic nature of the substituent are important factors for activity.
-
Amino and Amide Linkages: In the context of 7-azaindoles, which are bioisosteres of indoles, amino-containing side chains at the 7-position have been explored for Erk5 inhibition.[2] This suggests that introducing hydrogen bond donors and acceptors at this position could be a viable strategy for enhancing potency and selectivity.
-
Bulky Aromatic Groups: The introduction of larger, rigid groups, such as an indanone moiety, at the 7-position of 7-azaindoles has led to potent inhibitors of Haspin and CDK9/Cyclin T kinases.[3] This highlights the potential for exploiting interactions with regions outside the immediate ATP-binding site to achieve high affinity.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
General Synthesis of 7-Substituted Indole-5-Carboxylic Acids
The synthesis of 7-substituted indole-5-carboxylic acids can be approached through various established methods for indole synthesis, such as the Fischer, Reissert, or Larock indole synthesis, starting from appropriately substituted anilines or other precursors. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for 7-substituted indole-5-carboxylic acids.
Example Protocol for Fischer Indole Synthesis: A substituted 2-hydrazinobenzoic acid derivative (1 equivalent) is reacted with a suitable ketone or aldehyde (1.2 equivalents) in a solvent such as ethanol or acetic acid. The reaction mixture is heated to reflux for 2-4 hours. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases can be evaluated using a variety of in vitro assay formats. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.[4]
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Protocol Outline:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add the kinase and the test compound to a microplate well and pre-incubate.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Visualizations
Understanding the signaling pathways targeted by these compounds is crucial for rational drug design. Below are diagrams of key kinase signaling pathways that are potential targets for 7-substituted indole-5-carboxylic acids.
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are critical in cell proliferation, survival, and angiogenesis, and their crosstalk is a key feature in many cancers.[6][7][8][9]
Caption: Simplified overview of the EGFR and VEGFR signaling pathways and their crosstalk.
IKK-β Signaling Pathway
The IκB kinase β (IKK-β) is a key component of the NF-κB signaling pathway, which plays a central role in inflammation and cell survival.[10][11][12][13][14]
Caption: The canonical IKK-β/NF-κB signaling pathway.
Erk5 Signaling Pathway
Extracellular signal-regulated kinase 5 (Erk5) is a member of the MAPK family involved in cell proliferation, survival, and angiogenesis.[1][2][15][16][17]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IKK2 - Wikipedia [en.wikipedia.org]
- 13. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
Comparative Cross-Reactivity Analysis of 7-Methyl-1H-indole-5-carboxylic acid
This guide provides a comparative analysis of the potential cross-reactivity of 7-Methyl-1H-indole-5-carboxylic acid with structurally related indole derivatives. The following sections detail a recommended experimental framework for assessing cross-reactivity, present hypothetical data for illustrative purposes, and outline the methodologies for conducting these studies. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting cross-reactivity experiments for this compound.
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds
The following table presents hypothetical cross-reactivity data for this compound and a panel of structurally similar molecules. The percentage cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA), where the concentration of each test compound required to inhibit 50% of the binding of a specific antibody to this compound is compared to the concentration of this compound required for the same level of inhibition.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% | |
| 1H-Indole-5-carboxylic acid | 50 | 20% | |
| 7-Methyl-1H-indole | 200 | 5% | |
| Indole-3-acetic acid | >1000 | <1% | |
| Tryptophan | >1000 | <1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A competitive ELISA is a standard method for determining the cross-reactivity of an antibody with different antigens. The following protocol provides a general framework for assessing the cross-reactivity of antibodies raised against this compound.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the primary antibody against this compound is mixed with varying concentrations of the test compounds (including this compound as the reference standard and the potential cross-reactants). This mixture is then added to the washed and blocked plate. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Substrate Addition: A substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well. The plate is incubated in the dark for a specified time to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). A standard curve is generated by plotting the absorbance versus the concentration of this compound. The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) for the reference standard and the test compounds are determined from their respective dose-response curves. The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Visualizations
The following diagrams illustrate the chemical structures of the compounds discussed and the workflow of the competitive ELISA.
Caption: Chemical structures of this compound and related indole derivatives.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Benchmarking 7-Methyl-1H-indole-5-carboxylic acid Against Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory potential of 7-Methyl-1H-indole-5-carboxylic acid against two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). As the direct inhibitory activity of this compound on these enzymes is not yet publicly documented, this guide establishes a framework for its evaluation by benchmarking it against well-characterized and potent inhibitors, URB597 for FAAH and JZL184 for MAGL.
Introduction to Target Enzymes
The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. The primary enzymes responsible for the degradation of the main endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are FAAH and MAGL, respectively.[1][2][3] Inhibition of these enzymes can elevate the levels of endocannabinoids, offering therapeutic potential for various neurological and inflammatory disorders.[1][4]
Comparative Inhibitor Data
This section presents a comparative overview of the inhibitory potency of the benchmark compounds against their respective targets. The data for this compound is presented as hypothetical, pending experimental validation.
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity |
| This compound | FAAH | To Be Determined | To Be Determined |
| This compound | MAGL | To Be Determined | To Be Determined |
| URB597 | FAAH | 3 - 5 | Highly selective over MAGL |
| JZL184 | MAGL | ~8 | >300-fold selective over FAAH |
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of this compound against FAAH and MAGL are provided below. These protocols are based on established and widely used assays for inhibitor screening.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric Method)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH, where the resulting fluorescence is proportional to enzyme activity.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound and URB597 (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (URB597) in DMSO. Further dilute in FAAH Assay Buffer.
-
Enzyme and Inhibitor Incubation: To each well of the microplate, add the FAAH enzyme solution and the test compound or reference inhibitor at various concentrations. Include control wells with enzyme and DMSO (100% activity) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively.[5][6]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric Method)
This assay is based on the hydrolysis of a chromogenic substrate, 4-nitrophenylacetate (4-NPA), by MAGL, which produces a colored product that can be measured by absorbance.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
MAGL Substrate (4-nitrophenylacetate)
-
This compound and JZL184 (dissolved in DMSO)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (JZL184) in DMSO. Further dilute in MAGL Assay Buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, MAGL enzyme solution, and the test compound or reference inhibitor to the respective wells. Include control wells with enzyme and DMSO (100% activity) and background wells without the enzyme.[7]
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the MAGL substrate (4-NPA) to all wells to start the reaction.[7]
-
Absorbance Measurement: Measure the absorbance at 405-415 nm at multiple time points to determine the reaction rate.[7]
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Monoacylglycerol Lipase Inhibitor Screening Assay Kit - 96 Well | BluSense Diagnostics [blusense-diagnostics.com]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Validation of Indole Carboxylic Acid Derivatives: A Comparative Analysis
While direct in vivo validation studies for 7-Methyl-1H-indole-5-carboxylic acid are not extensively documented in publicly available literature, a comprehensive understanding of the translational potential from in vitro findings to in vivo efficacy can be garnered by examining structurally and functionally related indole carboxylic acid derivatives. This guide provides a comparative analysis of a representative indole compound, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), for which both robust in vitro and in vivo data have been published, offering insights into the validation process for this class of molecules.
This analysis serves as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of indole carboxylic acid derivatives. By presenting a clear comparison of in vitro mechanisms and their in vivo outcomes, this guide aims to facilitate a deeper understanding of the structure-activity relationships and the preclinical development pathway for this promising class of compounds.
Comparative Analysis: this compound and Analogs
Due to the limited in vivo data for this compound, this guide will focus on a well-characterized analog, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), which has demonstrated both in vitro and in vivo anticancer activity. The data presented below is a summary from published studies and serves as an illustrative example of how in vitro results for an indole carboxylic acid derivative can be validated in an in vivo setting.
Data Presentation
Table 1: Summary of In Vitro Biological Activity of CA224
| Parameter | Result | Cell Lines/Assay Conditions |
| Target Inhibition | ||
| Cdk4-cyclin D1 IC50 | Specific inhibition observed | In vitro kinase assay |
| Tubulin Polymerization | Inhibition of tubulin polymerization | In vitro polymerization assay |
| Cellular Activity | ||
| Cell Cycle Arrest | G0/G1 and G2/M phase arrest | Cancer cell lines |
| Apoptosis Induction | Selective induction in transformed cells | SV40 large T-antigen transformed cells |
| Colony Formation | Significant reduction in a dose-dependent manner | Lung cancer cells |
| Protein Expression Modulation | ||
| p53, p21, p27 | Upregulation | p53-positive cancer cells |
| Cyclin B1, Cdk1 | Downregulation | p53-positive cancer cells |
Table 2: Summary of In Vivo Efficacy of CA224
| Animal Model | Tumor Type | Treatment Regimen | Outcome |
| SCID Mice | Human colorectal carcinoma (HCT-116) xenograft | Efficacious at 1/10th of the MTD | Significant tumor growth inhibition |
| SCID Mice | Human non-small cell lung cancer (NCI-H460) xenograft | Efficacious at 1/10th of the MTD | Significant tumor growth inhibition |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against specific protein kinases.
Method:
-
A radiometric protein kinase assay is performed in a 96-well plate format.
-
The reaction mixture contains the purified kinase enzyme, a specific substrate peptide, and radiolabeled ATP ([γ-³²P]ATP) in a kinase buffer.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 10 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture is then transferred to a filtermat, which binds the phosphorylated substrate.
-
The filtermat is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the test compound in a living organism.
Method:
-
Female severe combined immunodeficient (SCID) mice (e.g., 6-8 weeks old) are used.
-
Human tumor cells (e.g., HCT-116 or NCI-H460) are cultured and harvested.
-
A specific number of tumor cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into control and treatment groups.
-
The test compound is formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²)/2.
-
Body weight and any signs of toxicity are also monitored.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Mandatory Visualization
Caption: Simplified signaling pathway of an indole carboxylic acid derivative.
Caption: General experimental workflow for in vivo validation.
Comparative Guide to Controls for 7-Methyl-1H-indole-5-carboxylic acid Experiments Targeting the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of positive and negative controls for use in experiments investigating the effect of 7-Methyl-1H-indole-5-carboxylic acid on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases. This document offers experimental data for established inhibitors and detailed protocols to ensure robust and reliable results.
Data Presentation: Comparison of Controls
The following table summarizes suitable positive and negative controls for studying the inhibition of the MAPK signaling pathway, particularly focusing on the MEK/ERK and p38 sub-pathways.
| Control | Type | Target | Effective Concentration (IC50) | Description |
| Trametinib | Positive | MEK1/MEK2 | 0.5 - 2.5 nM (in various cancer cell lines)[1][2] | A highly potent and selective allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2.[1][2] |
| Selumetinib (AZD6244) | Positive | MEK1/MEK2 | ~10 nM (in various cancer cell lines) | A potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[3] |
| SB203580 | Positive | p38α/β | 50 - 500 nM (cell-free and cell-based assays)[4] | A potent, cell-permeable inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[4] |
| Doramapimod (BIRB 796) | Positive | p38α/β/γ/δ | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM | A highly potent and broad-spectrum p38 MAPK inhibitor with a slow dissociation rate.[5] |
| Vehicle (e.g., DMSO) | Negative | N/A | N/A | The solvent used to dissolve the test compound (this compound) and positive controls. It should have no effect on the MAPK pathway at the final concentration used. |
| Inactive Indole Analog | Negative | N/A | N/A | A structurally similar indole derivative that has been experimentally shown to have no significant biological activity on the target pathway. The selection of a specific analog would depend on availability and prior characterization. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MAPK signaling cascade and a typical experimental workflow for assessing pathway inhibition.
Caption: The MAPK signaling cascade, highlighting the points of inhibition for MEK and p38 inhibitors.
Caption: A standard workflow for Western blot analysis of MAPK pathway activation.
Experimental Protocols: Western Blot Analysis of MAPK Pathway Inhibition
This protocol details the steps for assessing the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation of key kinases such as ERK and p38.
1. Cell Culture and Treatment:
-
Seed the appropriate cell line (e.g., a human cancer cell line with a known activated MAPK pathway) in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound, a positive control inhibitor (e.g., Trametinib or SB203580), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).
-
If the basal activity of the MAPK pathway is low, stimulate the cells with an appropriate agonist (e.g., growth factors, cytokines, or a phorbol ester like PMA) for a short period (e.g., 15-30 minutes) before harvesting.
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., anti-phospho-ERK1/2, anti-phospho-p38).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total forms of the respective kinases (e.g., anti-total-ERK1/2, anti-total-p38) and a loading control protein (e.g., β-actin or GAPDH).[6]
-
Perform densitometric analysis of the bands using image analysis software.[7] Normalize the intensity of the phosphorylated protein band to the total protein band and/or the loading control. The results can be expressed as a fold change relative to the vehicle-treated control.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis and Bioactivity of Indole Carboxylic Acids: A Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative overview of synthetic protocols and biological data for 7-Methyl-1H-indole-5-carboxylic acid and related indole derivatives. By examining different methodologies and their outcomes, we aim to shed light on factors influencing experimental consistency and offer a data-driven comparison of these compounds.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Modifications to the indole ring, such as the addition of methyl and carboxylic acid groups, can significantly alter the biological activity of the resulting molecule. This guide focuses on this compound and its analogs, providing a resource for researchers working with these compounds.
Comparative Analysis of Synthetic Protocols
The synthesis of substituted indole carboxylic acids can be approached through various routes. The choice of synthetic pathway can impact not only the final yield but also the impurity profile of the product, which in turn affects experimental reproducibility. Below, we compare two common approaches.
A generalized workflow for the synthesis, purification, and characterization of indole carboxylic acid derivatives is depicted below. The reproducibility of each step is critical for obtaining consistent final compounds for biological assays.
Fischer Indole Synthesis
A classic and versatile method for synthesizing indoles is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions. The synthesis of various indole-based inhibitors of bacterial cystathionine γ-lyase has been developed using 6-bromoindole as a starting material.[1]
References
Safety Operating Guide
Safe Disposal of 7-Methyl-1H-indole-5-carboxylic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 7-Methyl-1H-indole-5-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, in line with established laboratory safety protocols.
I. Hazard and Safety Information
Key Hazards Associated with Structurally Similar Compounds:
II. Personal Protective Equipment (PPE)
Prior to handling this compound, ensure the following personal protective equipment is used to minimize exposure:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Protective Clothing | Laboratory coat.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working outside of a fume hood.[2][3] |
III. Operational Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][5] The standard and required method of disposal is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated and compatible hazardous waste container.[5]
-
Ensure the waste container is made of a material compatible with the chemical and is in good condition.
-
-
Waste Segregation:
-
Container Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".[5]
-
Include the concentration and quantity of the waste.
-
Affix any other required hazard labels as per your institution's and local regulations.
-
-
Storage of Waste:
-
Arranging for Disposal:
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For small spills, use an inert absorbent material to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material and any remaining solid into the designated hazardous waste container.[2][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 7-Methyl-1H-indole-5-carboxylic acid
This guide provides critical safety and logistical information for handling 7-Methyl-1H-indole-5-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles | Conforming to EN166 (EU) or ANSI Z.87.1 (US)[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile) | Inspect prior to use and use proper removal technique[1][2] |
| Respiratory Protection | Air-purifying respirator (e.g., N100 or P3) or a full-face supplied-air respirator | Required when engineering controls are insufficient or as the sole means of protection[1] |
| Body Protection | Protective clothing (e.g., laboratory coat) | To prevent skin exposure[1] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is essential for laboratory safety and environmental protection.
Handling and Storage Protocol
-
Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment : Before handling, don the required PPE as detailed in the table above.
-
Handling : Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[5][6] Minimize dust generation and accumulation.[5]
-
Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7] Do not eat, drink, or smoke in the work area.[5]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8] Protect from direct sunlight.[6] Incompatible materials to avoid include bases and strong oxidizing agents.[6]
Spill and Disposal Protocol
-
Spill Containment : In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1][6]
-
Cleanup : For solid material, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][7][9] Avoid creating dust.[5]
-
Environmental Precautions : Do not let the product enter drains or waterways.[1]
-
Disposal : Dispose of the waste material at an approved waste disposal plant, in accordance with local, regional, and national regulations.[3][5][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
Safety and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. zellbio.eu [zellbio.eu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
